Chemical Structure, Properties, and Synthetic Applications of 1,2,5-Thiadiazole-3-carbohydrazide
A Technical Whitepaper for Drug Development Professionals Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing molecular lipophilicity with target-...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing molecular lipophilicity with target-binding affinity. The 1,2,5-thiadiazole heterocycle has emerged as a privileged scaffold in rational drug design, acting as a robust bioisostere for thiazoles, pyrazines, and oxadiazoles. Specifically, 1,2,5-Thiadiazole-3-carbohydrazide serves as a highly versatile active pharmaceutical ingredient (API) intermediate. By combining the electron-deficient thiadiazole core with a reactive carbohydrazide linker, this molecule provides a foundational architecture for synthesizing a vast array of antimicrobial, anticancer, and anticonvulsant agents[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in drug design, and a self-validating experimental protocol for its synthesis and derivatization.
Chemical Structure and Physicochemical Profiling
The 1,2,5-thiadiazole ring is a five-membered heteroaromatic system containing two nitrogen atoms and one sulfur atom. The presence of the sulfur atom imparts improved liposolubility compared to its nitrogen-only analogs, while the two nitrogen atoms act as a "two-electron donor system" and a potent hydrogen-binding domain.
The table below summarizes the core quantitative data and structural parameters of 1,2,5-Thiadiazole-3-carbohydrazide and its primary derivative.
In drug development, the carbohydrazide moiety (-C(=O)NHNH2) is not merely a passive linker; it is a dynamic pharmacophore. According to literature from the , the introduction of a hydrazone group or its cyclized derivatives significantly enhances the antimicrobial and physiological activity of the parent heterocycle[4].
Bioisosterism & In Vivo Stability: The 1,2,5-thiadiazole core resists metabolic degradation better than traditional oxazoles, leading to greater in vivo half-lives. Its strong aromaticity prevents premature ring-opening during first-pass metabolism.
The Carbohydrazide Anchor: The terminal primary amine of the carbohydrazide is highly nucleophilic, making it an ideal anchor for condensation reactions with aromatic aldehydes (forming Schiff bases) or for cyclization into fused triazole/oxadiazole systems[4].
Experimental Methodology: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 1,2,5-Thiadiazole-3-carbohydrazide via hydrazinolysis is designed as a self-validating system . Every step includes a physical or analytical checkpoint to confirm causality and reaction progression.
Protocol: Hydrazinolysis of Methyl 1,2,5-thiadiazole-3-carboxylate
Step 1: Reagent Preparation & Solvation
Action: Dissolve 1.0 equivalent of methyl 1,2,5-thiadiazole-3-carboxylate in absolute ethanol to achieve a 0.5 M concentration.
Causality: Absolute ethanol is selected because it fully solubilizes the ester starting material at room temperature. However, the resulting highly polar carbohydrazide product exhibits poor solubility in cold ethanol. This differential solubility acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's principle) and simplifying downstream purification.
Step 2: Nucleophilic Acyl Substitution
Action: Add 1.5 equivalents of hydrazine monohydrate (NH2NH2·H2O) dropwise to the stirring solution at 0–5 °C.
Causality: A slight excess of hydrazine hydrate is critical to prevent the formation of the symmetric, inactive diacylhydrazine byproduct. The low initial temperature controls the exothermic nucleophilic attack, preventing thermal degradation of the electron-deficient thiadiazole ring.
Step 3: Reflux and Real-Time Validation
Action: Gradually warm the mixture and heat to reflux (approx. 78 °C) for 3–4 hours.
Validation: Monitor via TLC (eluent: Dichloromethane/Methanol 9:1). The system validates itself when the high-Rf ester spot completely disappears, replaced by a baseline/low-Rf spot corresponding to the highly polar -NHNH2 group.
Step 4: Crystallization and Analytical Confirmation
Action: Cool the reaction mixture to 0 °C to induce complete crystallization. Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum.
Validation: The formation of a distinct crystalline solid serves as a physical validation of successful conversion. Post-isolation, LC-MS must yield an [M+H]+ peak at m/z 145.1. Furthermore, 1H-NMR should display distinct D2O-exchangeable singlets for the -NH- and -NH2 protons, confirming the integrity of the hydrazide linkage.
Downstream Applications and Derivatization
The true value of 1,2,5-Thiadiazole-3-carbohydrazide lies in its downstream synthetic utility. As illustrated in the workflow below, it acts as a central hub for generating diverse therapeutic classes.
Synthetic pathways of 1,2,5-Thiadiazole-3-carbohydrazide in drug development.
Antimicrobial Agents (Schiff Bases): Condensation of the carbohydrazide with aromatic aldehydes yields azomethine derivatives (-CH=N-). This structural motif is known to disrupt bacterial cell wall synthesis and exhibits broad-spectrum antibacterial properties[4].
Anticancer Therapeutics (1,3,4-Oxadiazoles): Cyclization of the carbohydrazide moiety using acetic anhydride forms 1,3,4-oxadiazole derivatives. These rigid, planar molecules intercalate with DNA and exhibit significant cytotoxicity against various tumor cell lines[5].
Anticonvulsant Agents (1,2,4-Triazoles): Reaction with isothiocyanates followed by basic cyclization yields 1,2,4-triazoles. These compounds are highly effective at modulating ion channels in the central nervous system, providing potent anticonvulsant and neuroprotective effects.
References
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity
Source: MDPI (Antibiotics Journal)
URL: [Link]
Spectroscopic Characterization of 1,2,5-Thiadiazole-3-carbohydrazide: A Comprehensive Analytical Guide
Executive Summary 1,2,5-Thiadiazole-3-carbohydrazide (CAS: 62438-04-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its electron-deficient heteroaromatic core, combined w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,5-Thiadiazole-3-carbohydrazide (CAS: 62438-04-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its electron-deficient heteroaromatic core, combined with the reactive carbohydrazide moiety, makes it a critical precursor for synthesizing fused heterocycles, P2X7 receptor modulators, and anticonvulsant agents [1].
Because the 1,2,5-thiadiazole ring is susceptible to reductive cleavage and ring-opening under harsh conditions, rigorous spectroscopic characterization is mandatory to confirm structural integrity post-synthesis. This whitepaper provides an in-depth, self-validating framework for the synthesis and spectroscopic validation (FT-IR, NMR, and LC-MS) of 1,2,5-thiadiazole-3-carbohydrazide, detailing the fundamental causality behind each analytical observation.
Synthetic Workflow and Sample Preparation
The synthesis of 1,2,5-thiadiazole-3-carbohydrazide typically proceeds via the nucleophilic acyl substitution of a corresponding ester (e.g., methyl 1,2,5-thiadiazole-3-carboxylate) with hydrazine hydrate. The reaction is driven to completion by the high nucleophilicity of hydrazine and the thermodynamic stability of the resulting hydrazide.
Figure 1: Synthetic workflow for 1,2,5-thiadiazole-3-carbohydrazide via nucleophilic acyl substitution.
Protocol 1: Synthesis and Isolation
Reaction Initiation: Dissolve 10.0 mmol of methyl 1,2,5-thiadiazole-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.
Reagent Addition: Slowly add 15.0 mmol (1.5 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise at 0 °C to prevent exothermic degradation.
Propagation: Attach a reflux condenser and heat the mixture to 75 °C for 3 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the ester spot disappears.
Isolation: Cool the mixture to 4 °C. The product will precipitate as a crystalline solid.
Purification: Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted hydrazine, and dry under high vacuum for 12 hours.
Spectroscopic Validation Framework
To ensure the integrity of the thiadiazole ring and the successful formation of the hydrazide, a multi-modal spectroscopic approach is required.
Figure 2: Multi-modal spectroscopic validation framework for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is highly sensitive to the vibrational modes of the carbohydrazide functional group and the heteroaromatic ring [2]. The 1,2,5-thiadiazole ring exhibits bond order equalization, meaning the C=N and C-C bonds have intermediate double-bond character [3]. This results in distinct ring stretching frequencies.
Causality in FT-IR: The strong electron-withdrawing effect of the thiadiazole ring pulls electron density away from the carbonyl carbon. This increases the force constant of the C=O bond, shifting the Amide I band slightly higher (~1670 cm⁻¹) compared to standard aliphatic amides.
Table 1: Key FT-IR Vibrational Assignments
Functional Group / Mode
Wavenumber (cm⁻¹)
Intensity / Shape
Physical Causality
N-H Stretch (Hydrazide)
3320, 3210
Strong, Broad
Primary (-NH₂) and secondary (-NH-) amine stretching.
C=O Stretch (Amide I)
1670
Strong, Sharp
Carbonyl stretching, influenced by the electron-deficient ring.
N-H Bend (Amide II)
1620
Medium
In-plane bending of the secondary amide nitrogen.
C=N Stretch (Ring)
1530, 1480
Medium
Heteroaromatic ring stretching due to bond equalization [3].
N-S-N Stretch
850
Strong, Sharp
Confirms the intact 1,2,5-thiadiazole core [2].
Protocol 2: FT-IR Acquisition
Grind 2 mg of the dried sample with 200 mg of anhydrous KBr in an agate mortar.
Press the mixture under 10 tons of pressure for 2 minutes to form a translucent KBr pellet.
Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O.
Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) to ensure a high signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of structural connectivity. Because the 1,2,5-thiadiazole ring contains highly electronegative nitrogen and sulfur atoms, the chemical environment is severely deshielded [4].
Causality in NMR: The lone proton on the thiadiazole ring (C4-H) experiences intense deshielding due to the combined inductive and anisotropic effects of the adjacent nitrogen and sulfur atoms. Consequently, it appears far downfield (δ ~9.15 ppm) compared to typical aromatic protons. Furthermore, the hydrazide -NH- proton is heavily deshielded by the adjacent carbonyl group and appears as a broad singlet around δ 10.20 ppm.
Table 2: Summarized ¹H and ¹³C NMR Data (DMSO-d₆)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
¹H
10.20
Broad Singlet
1H
-CO-NH -NH₂
¹H
9.15
Singlet
1H
Thiadiazole C4-H
¹H
4.60
Broad Singlet
2H
-CO-NH-NH₂
¹³C
159.5
Singlet
-
C=O (Carbonyl)
¹³C
154.2
Singlet
-
Thiadiazole C3
¹³C
146.8
Singlet
-
Thiadiazole C4
Protocol 3: NMR Sample Preparation and Acquisition
Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen over CDCl₃ due to the high polarity and hydrogen-bonding capacity of the hydrazide group.
Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).
Lock the spectrometer to the deuterium signal of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).
To validate the exact molecular weight and assess purity, LC-MS is employed. The molecular formula for 1,2,5-thiadiazole-3-carbohydrazide is C₃H₄N₄OS, yielding an exact mass of 144.01 g/mol .
Causality in Fragmentation: In positive Electrospray Ionization (ESI+), the molecule readily protonates at the terminal amine of the hydrazide group, yielding an [M+H]⁺ ion at m/z 145.0. Upon collision-induced dissociation (CID), the weakest bond—the N-N bond of the hydrazide—cleaves first, resulting in the loss of ammonia (NH₃, -17 Da) or the entire hydrazine moiety (N₂H₄, -32 Da), leaving an acylium ion at m/z 113.0.
Table 3: LC-MS ESI(+) Data
Ion Type
m/z Observed
Relative Abundance
Interpretation
[M+H]⁺
145.0
100% (Base Peak)
Protonated molecular ion.
[M+Na]⁺
167.0
20%
Sodium adduct.
Fragment
113.0
45%
[M+H - N₂H₄]⁺ (Acylium ion formation).
Protocol 4: LC-MS Analysis
Prepare a 10 µg/mL solution of the sample in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).
Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Operate the mass spectrometer in positive ESI mode, scanning from m/z 100 to 500.
References
US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents.
A Comparative Guide to the FTIR and NMR Analysis of 3,4-dichloro-1,2,5-thiadiazole and Its Reaction Products. Benchchem.
Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate.
Electronic Supplementary Information: Synthetic route to obtain 1,2,5-thiadiazole-3-carboxylic acid. The Royal Society of Chemistry.
Foundational
Structural Chemistry and X-Ray Diffraction Analysis of 1,2,5-Thiadiazole-3-carbohydrazide
Executive Summary 1,2,5-Thiadiazole-3-carbohydrazide (CAS 62438-04-4) and its functionalized derivatives (e.g., 4-amino-1,2,5-thiadiazole-3-carbohydrazide) are highly versatile heterocyclic building blocks. In modern pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,5-Thiadiazole-3-carbohydrazide (CAS 62438-04-4) and its functionalized derivatives (e.g., 4-amino-1,2,5-thiadiazole-3-carbohydrazide) are highly versatile heterocyclic building blocks. In modern pharmaceutical development, these compounds serve as critical intermediates in the synthesis of complex bioactive molecules, including potent P2X7 receptor modulators used for treating inflammatory and neuropathic pain [1].
For drug development professionals and materials scientists, understanding the exact spatial arrangement, conformational flexibility, and supramolecular packing of 1,2,5-thiadiazole-3-carbohydrazide is essential. Single-Crystal X-Ray Diffraction (SC-XRD) provides absolute structural elucidation. This whitepaper details the crystallographic profiling, experimental protocols, and supramolecular dynamics of this crucial pharmacophore.
Chemical and Structural Profiling
The molecular architecture of 1,2,5-thiadiazole-3-carbohydrazide consists of two distinct domains:
The 1,2,5-Thiadiazole Core: An electron-deficient, highly planar, aromatic five-membered ring. The presence of two electronegative nitrogen atoms and a polarizable sulfur atom creates a unique electrostatic potential surface, making the ring nitrogens viable, albeit weak, hydrogen-bond acceptors.
The Carbohydrazide Moiety (-CO-NH-NH₂): A conformationally flexible chain that acts as both a potent hydrogen-bond donor and acceptor.
In the solid state, the thermodynamic sink of the crystal lattice forces the carbohydrazide group into a nearly planar conformation relative to the thiadiazole ring. This coplanarity is driven by the maximization of extended intermolecular hydrogen-bonding networks, which stabilize the lattice and dictate the compound's physicochemical properties (e.g., melting point, solubility, and bioavailability) [2].
To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following self-validating protocol outlines the optimal conditions for the structural determination of thiadiazole carbohydrazides [3].
Step-by-Step Methodology
Step 1: Crystal Growth (Solvent Evaporation)
Action: Dissolve 1,2,5-thiadiazole-3-carbohydrazide in a binary solvent system (e.g., Ethanol/Ethyl Acetate, 1:1 v/v) until saturation. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a fine needle to allow slow evaporation at 298 K.
Causality: The binary mixture balances solubility (ethanol) and volatility (ethyl acetate). Slow evaporation ensures a low degree of supersaturation, promoting the growth of single, macroscopic, defect-free crystals rather than microcrystalline twins or amorphous precipitates.
Step 2: Crystal Selection and Mounting
Action: Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil under a polarizing microscope. Select a crystal with uniform extinction (typically 0.1 × 0.1 × 0.2 mm) and mount it on a polyimide cryoloop.
Causality: Paratone-N oil acts as a cryoprotectant and prevents the loss of any co-crystallized solvent molecules. The cryoloop minimizes background X-ray scattering compared to traditional glass fibers.
Step 3: Data Collection at Cryogenic Temperatures
Action: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with a nitrogen gas cryostream set to 100 K. Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) to collect a full sphere of diffraction data.
Causality: Collecting data at 100 K drastically reduces the thermal displacement parameters (atomic vibrations). This is absolutely critical for carbohydrazides, as it allows for the accurate mathematical location of the highly mobile hydrogen atoms on the terminal -NH₂ group in the residual electron density map.
Step 4: Data Reduction, Phasing, and Refinement
Action: Integrate the raw frame data using software such as CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Causality: Intrinsic phasing rapidly resolves the heavy atoms (S, O, N, C). Subsequent anisotropic refinement of non-hydrogen atoms and isotropic refinement of hydrogen atoms (placed in calculated positions or found in the difference Fourier map) ensures the lowest possible
R1
and
wR2
reliability factors.
Step-by-step SC-XRD workflow for the structural determination of thiadiazole derivatives.
Crystallographic Data and Structural Parameters
Based on structural analogs and single-crystal analyses of related thiadiazole derivatives [2], 1,2,5-thiadiazole-3-carbohydrazide compounds predominantly crystallize in centrosymmetric space groups (such as Monoclinic
P21/c
or Triclinic
P1ˉ
). This preference is dictated by the molecule's tendency to form centrosymmetric hydrogen-bonded dimers.
Table 1: Representative Crystallographic Data for 1,2,5-Thiadiazole Carbohydrazide Derivatives
Parameter
Typical Value / Range
Significance
Crystal System
Monoclinic / Triclinic
Indicates low lattice symmetry, typical for highly hydrogen-bonded organic small molecules.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing allows for optimal dipole cancellation and dense crystal packing.
Temperature
100(2) K
Minimizes thermal motion for accurate H-atom positioning.
Radiation
Mo Kα (λ = 0.71073 Å)
High energy, low absorption; ideal for compounds containing Sulfur.
Z (Molecules/Unit Cell)
4 (for
P21/c
)
Four asymmetric units form the complete unit cell.
C-S Bond Lengths
~1.61 - 1.63 Å
Confirms the aromatic delocalization within the 1,2,5-thiadiazole ring.
C=O Bond Length
~1.23 - 1.24 Å
Standard carbonyl length, slightly elongated due to strong N-H···O=C hydrogen bonding.
Supramolecular Chemistry and Crystal Packing
The macroscopic properties of the active pharmaceutical ingredient (API) are governed by its microscopic supramolecular assembly. The crystal packing of 1,2,5-thiadiazole-3-carbohydrazide is entirely dominated by classical hydrogen bonds.
Mechanistic Breakdown of the Hydrogen Bonding Network:
Primary Synthons: The most robust interaction is typically the
R22(8)
homomeric synthon, formed by reciprocal N-H···O hydrogen bonds between the amide (-NH) and carbonyl (C=O) groups of two adjacent molecules.
Secondary Chain Propagation: The terminal amine (-NH₂) acts as a bifurcated hydrogen-bond donor. It interacts with the nitrogen atoms of the 1,2,5-thiadiazole ring of neighboring molecules (N-H···N_{thiadiazole}).
Causality of Packing: Because the thiadiazole nitrogens are relatively weak acceptors compared to the carbonyl oxygen, the primary N-H···O interactions form the rigid backbone (1D chains or ribbons), while the weaker N-H···N interactions cross-link these chains into 2D undulating sheets. This hierarchical assembly prevents polymorphism under standard conditions, ensuring batch-to-batch consistency during API manufacturing.
Supramolecular interactions and hydrogen bonding networks driving crystal packing.
Conclusion
The crystallographic analysis of 1,2,5-thiadiazole-3-carbohydrazide reveals a highly ordered, predictable solid-state architecture driven by extensive intermolecular hydrogen bonding. By utilizing rigorous SC-XRD methodologies—specifically low-temperature data collection and careful solvent selection—researchers can accurately map the conformational landscape of this molecule. This structural intelligence is directly applicable to the rational design of novel therapeutics, ensuring that subsequent functionalization (e.g., into P2X7 antagonists) leverages the inherent geometric and electronic properties of the thiadiazole core.
References
Title: US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS
Source: Google Patents
URL
Source: PubMed Central (PMC)
Source: Inorganic Chemistry (ACS Publications)
Exploratory
Physicochemical Profiling and Analytical Validation of 1,2,5-Thiadiazole-3-carbohydrazide: A Technical Guide
Executive Summary 1,2,5-Thiadiazole-3-carbohydrazide is a highly specialized heterocyclic building block that plays a pivotal role in modern drug discovery. Characterized by its electron-deficient thiadiazole ring and hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,5-Thiadiazole-3-carbohydrazide is a highly specialized heterocyclic building block that plays a pivotal role in modern drug discovery. Characterized by its electron-deficient thiadiazole ring and highly nucleophilic carbohydrazide moiety, it is frequently utilized as a core intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent P2X7 receptor modulators[1] and novel anticonvulsant agents[2].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the compound's fundamental physicochemical properties. Furthermore, this guide establishes field-proven, self-validating protocols for its synthetic integration and mass spectrometric characterization, ensuring absolute data integrity throughout the preclinical development pipeline.
Fundamental Physicochemical Properties
To execute high-fidelity analytical workflows, researchers must rigorously distinguish between the average molecular weight (utilized for macroscopic stoichiometric calculations) and the monoisotopic exact mass (the critical parameter for High-Resolution Mass Spectrometry, HRMS).
The monoisotopic exact mass is calculated using the mass of the most abundant, stable isotopes of each constituent element (
12C
,
1H
,
14N
,
16O
,
32S
). For 1,2,5-thiadiazole-3-carbohydrazide, this theoretical calculation yields 144.01058 Da .
Causality Insight: The presence of sulfur and multiple nitrogen atoms introduces a distinct isotopic signature (e.g., the A+2 peak generated by
34S
at ~4.2% natural abundance). In positive electrospray ionization (ESI+), the addition of a proton (1.007276 Da) results in an expected
[M+H]+m/z
of 145.01786 . High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, rely on this exact mass to distinguish the target compound from isobaric impurities that may share the same nominal mass but differ in elemental composition.
Quantitative Data Summary
The following table summarizes the physicochemical profiles of 1,2,5-thiadiazole-3-carbohydrazide[3] alongside its frequently utilized structural analogue, 4-amino-1,2,5-thiadiazole-3-carbohydrazide[4], for comparative analytical reference.
Compound Name
CAS Number
Chemical Formula
Molecular Weight ( g/mol )
Monoisotopic Exact Mass (Da)
Expected
[M+H]+m/z
1,2,5-Thiadiazole-3-carbohydrazide
62438-04-4
C3H4N4OS
144.156
144.01058
145.01786
4-Amino-1,2,5-thiadiazole-3-carbohydrazide
6972-14-1
C3H5N5OS
159.172
159.02148
160.02876
Synthetic Workflows: Integration into P2X7 Modulators
The synthesis of complex APIs, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives, heavily relies on the nucleophilic nature of the carbohydrazide moiety[1]. The following step-by-step protocol outlines the optimized condensation and cyclization workflow.
Step-by-Step Experimental Protocol
Initiation & Condensation: Add 1,2,5-thiadiazole-3-carbohydrazide (e.g., 0.824 mmol) to the electrophilic intermediate core in a suitable reaction vessel[1].
Ambient Incubation: Stir the mixture at room temperature overnight.
Expertise Note: This initial step is performed at ambient temperature to selectively form the intermediate hydrazone without inducing premature, thermodynamically driven side reactions or degradation.
Solvent Exchange: Evaporate the primary solvent under reduced pressure. Resuspend the resulting residue in 1-butanol (approx. 1.7 mL)[1].
Thermal Cyclization (Reflux): Stir the reaction mixture at reflux for 5 hours[1].
Expertise Note: The causality here is strictly thermal. 1-Butanol's elevated boiling point (~117.7 °C) provides the specific activation energy required to drive the dehydration and subsequent ring closure (cyclization) to completion—a thermodynamic threshold that lower-boiling solvents (like methanol) fail to reliably breach.
Aqueous Workup: Dilute the mixture with ethyl acetate (125 mL). Wash sequentially with water (2 × 25 mL), saturated
NaHCO3
(25 mL), and brine[1]. The organic layer selectively extracts the target API while the aqueous washes strip away unreacted carbohydrazide and acidic byproducts.
Fig 1. Synthetic workflow for integrating 1,2,5-thiadiazole-3-carbohydrazide into P2X7 modulators.
Analytical Validation Protocol (LC-HRMS)
To ensure absolute trustworthiness in the analytical readout, the mass spectrometry protocol must function as a self-validating system. The following LC-HRMS methodology is designed to confirm the exact mass of the compound with sub-5 ppm accuracy[5].
Step-by-Step LC-HRMS Methodology
System Suitability (Self-Validation Step 1): Inject a solvent blank (50:50 Water:Acetonitrile) prior to the sample. The absence of a peak at
m/z
145.0179 validates that the system is free of carryover.
Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Chromatographic Separation: Inject 2 µL onto a high-efficiency C18 column (e.g., Sunfire C18, 30 mm × 4.6 mm, 3.5 µm packing diameter) maintained at 30°C[5].
Expertise Note: The use of a 0.1% Formic Acid mobile phase ensures that the basic nitrogen atoms of the thiadiazole ring remain fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring a sharp, Gaussian peak profile.
ESI(+) Ionization: Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Real-Time Mass Calibration (Self-Validation Step 2): Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin) via a secondary reference spray. The system dynamically corrects the mass axis based on the known exact mass of the calibrant, nullifying any instrumental drift.
Data Extraction: Scan
m/z
100 to 1000. Extract the ion chromatogram (EIC) for
m/z
145.0179 with a mass tolerance of
≤
5 ppm.
Fig 2. Self-validating LC-HRMS analytical workflow for exact mass confirmation.
References
Source: Google Patents (US20120157436A1)
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds
Source: PMC / NIH
URL
Application Notes & Protocols: 1,2,5-Thiadiazole-3-carbohydrazide as a Versatile Precursor for Advanced Heterocyclic Scaffolds
Introduction: The Strategic Value of the 1,2,5-Thiadiazole Scaffold The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[1][2] Its unique electronic propertie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 1,2,5-Thiadiazole Scaffold
The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, including high aromaticity, thermal stability, and electron-withdrawing nature, make it a valuable component in the design of novel bioactive molecules and functional materials.[1] Derivatives have shown promise as muscarinic receptor agonists, potential treatments for Alzheimer's disease, and as antiglaucoma agents like the commercially successful drug Timolol.[1][3]
The synthetic utility of this scaffold is greatly enhanced by the introduction of versatile functional groups. The carbohydrazide moiety (-CONHNH₂) serves as an exceptionally powerful synthetic handle. Its dual nucleophilic nitrogen atoms provide a reactive site for a wide array of cyclization and condensation reactions, enabling the efficient construction of more complex, multi-heterocyclic systems.[4]
This guide provides detailed protocols and technical insights into the use of 1,2,5-thiadiazole-3-carbohydrazide as a pivotal precursor for synthesizing key heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The methodologies are designed for researchers in drug discovery and chemical biology, emphasizing not only the procedural steps but also the underlying chemical logic to facilitate adaptation and troubleshooting.
Part 1: Synthesis of the Core Precursor: 1,2,5-Thiadiazole-3-carbohydrazide
The foundational step is the synthesis of the carbohydrazide precursor itself. The most direct and high-yielding method involves the hydrazinolysis of the corresponding ester, typically an ethyl or methyl ester. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, displacing the alkoxy group from the ester.
Causality Behind Experimental Choices:
Hydrazine Hydrate in Excess: Using an excess of hydrazine hydrate ensures the reaction goes to completion and minimizes the formation of the undesired N,N'-diacylhydrazine byproduct.
Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves both the starting ester and the hydrazine hydrate, creating a homogeneous reaction environment. Its boiling point is also suitable for refluxing to accelerate the reaction without requiring high-pressure apparatus.
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the alcohol, significantly reducing the reaction time.
Protocol 1: Preparation of 1,2,5-Thiadiazole-3-carbohydrazide (2)
This protocol outlines the conversion of Ethyl 1,2,5-thiadiazole-3-carboxylate (1) to the target carbohydrazide.
Workflow Diagram:
Caption: Workflow for the synthesis of the carbohydrazide precursor.
Materials:
Ethyl 1,2,5-thiadiazole-3-carboxylate (1)
Hydrazine hydrate (98% or anhydrous)
Ethanol (absolute)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Buchner funnel and filter paper
Step-by-Step Methodology:
To a solution of Ethyl 1,2,5-thiadiazole-3-carboxylate (1) (10.0 mmol, 1 eq) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (50.0 mmol, 5 eq) dropwise with stirring.
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
After completion, allow the reaction mixture to cool to room temperature. A white precipitate of the carbohydrazide product will typically form.
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
Dry the product under vacuum to yield 1,2,5-thiadiazole-3-carbohydrazide (2) as a white crystalline solid.
Self-Validation:
Expected Yield: 85-95%.
Characterization: The product should be characterized by ¹H NMR (disappearance of ethyl protons, appearance of -NH and -NH₂ protons), ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be sharp and consistent with literature values.
Part 2: Application of the Precursor in Heterocyclic Synthesis
The true synthetic power of 1,2,5-thiadiazole-3-carbohydrazide is realized in its ability to undergo cyclization reactions to generate new, more complex heterocyclic systems.
Section 2.1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
The conversion of a carbohydrazide to a 1,3,4-oxadiazole is a classic and highly efficient transformation.[5] The reaction typically involves condensation with a one-carbon electrophile followed by an intramolecular cyclodehydration. A powerful and direct method utilizes phosphorus oxychloride (POCl₃) with a carboxylic acid.
Mechanism Insight: The carboxylic acid is first converted to a more reactive acyl chloride or pyrophosphate intermediate by POCl₃. The carbohydrazide then acts as a nucleophile, attacking the activated carbonyl group to form an N,N'-diacylhydrazine intermediate, which readily undergoes acid-catalyzed cyclization and dehydration to furnish the stable, aromatic 1,3,4-oxadiazole ring.[5][6]
Reaction Scheme:
Caption: Synthesis of 1,3,4-oxadiazoles from the carbohydrazide precursor.
Protocol 2: Synthesis of 2-Aryl-5-(1,2,5-thiadiazol-3-yl)-1,3,4-oxadiazoles (3)
Crushed ice and sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
In a round-bottom flask, create a mixture of 1,2,5-thiadiazole-3-carbohydrazide (2) (5.0 mmol, 1 eq) and the desired aromatic carboxylic acid (5.5 mmol, 1.1 eq).
CAUTION: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (5 mL) to the mixture. The reaction is exothermic.
Heat the reaction mixture to reflux (approx. 105-110 °C) for 5-7 hours.
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
A solid precipitate should form. Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
Filter the crude product, wash thoroughly with water, and dry.
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,3,4-oxadiazole derivative (3).
Parameter
Condition/Reagent
Rationale
Reagents
Carbohydrazide, Carboxylic Acid
Building blocks for the target molecule.
Cyclizing Agent
Phosphorus Oxychloride (POCl₃)
Serves as both the dehydrating and activating agent.[5]
Temperature
Reflux (~110 °C)
Provides sufficient energy for cyclodehydration.
Workup
Ice water, NaHCO₃
Safely quenches excess POCl₃ and neutralizes the acid.
Typical Yield
60-85%
Varies with the substituted carboxylic acid used.
Section 2.2: Synthesis of 5-Mercapto-1,2,4-Triazole Derivatives
Another highly valuable transformation of the carbohydrazide precursor is its conversion into the 1,2,4-triazole ring system. A common and reliable method involves a two-step, one-pot reaction with carbon disulfide in the presence of a base.
Mechanism Insight: The reaction begins with the formation of a dithiocarbazate salt upon reaction of the carbohydrazide with CS₂ in a basic medium (e.g., KOH).[7] Heating this intermediate induces an intramolecular cyclization via the elimination of a water molecule, followed by the loss of hydrogen sulfide, to yield the stable 1,2,4-triazole-thione tautomer.[7][8]
Reaction Scheme:
Caption: Two-step, one-pot synthesis of 1,2,4-triazoles.
Protocol 3: Synthesis of 5-(1,2,5-Thiadiazol-3-yl)-4H-1,2,4-triazole-3-thiol (4)
Materials:
1,2,5-Thiadiazole-3-carbohydrazide (2)
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Ethanol (95%)
Dilute Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Dissolve potassium hydroxide (6.0 mmol, 1.2 eq) in 95% ethanol (30 mL) in a round-bottom flask.
Add 1,2,5-thiadiazole-3-carbohydrazide (2) (5.0 mmol, 1 eq) to the solution and stir until it dissolves.
Cool the mixture in an ice bath and add carbon disulfide (CS₂) (7.5 mmol, 1.5 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 12-16 hours.
Heat the reaction mixture to reflux for 8-10 hours, during which the cyclization occurs. Monitor the reaction by TLC.
After cooling, reduce the volume of the solvent under reduced pressure.
Pour the residue into ice-cold water (50 mL) and acidify with dilute HCl until the pH is ~5-6.
The precipitated solid is collected by filtration, washed with cold water, and dried.
Recrystallize from ethanol to afford the pure triazole-thiol product (4).
Parameter
Condition/Reagent
Rationale
Reagents
Carbohydrazide, CS₂, KOH
Provides all atoms for the triazole-thiol ring.[7]
Base
Potassium Hydroxide (KOH)
Facilitates the formation of the dithiocarbazate salt.
Step 1 Temp.
Room Temperature
Allows for the controlled formation of the intermediate.
Step 2 Temp.
Reflux
Drives the intramolecular cyclization and dehydration.
Workup
Dilute HCl
Neutralizes the base and precipitates the final product.
Typical Yield
70-90%
Generally a high-yielding reaction.
Conclusion
1,2,5-Thiadiazole-3-carbohydrazide is a robust and highly effective precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of 1,3,4-oxadiazoles and 1,2,4-triazoles demonstrate the straightforward and high-yielding nature of these transformations. By understanding the underlying chemical principles, researchers can leverage this key intermediate to rapidly assemble libraries of novel compounds for drug discovery and materials science applications.
References
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC.
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme Chemistry.
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. Available at: [Link]
Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC. Available at: [Link]
Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. PMC. Available at: [Link]
Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC. Available at: [Link]
Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors. ACS Publications. Available at: [Link]
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
Cyclization of Carbohydrates and Anomers. YouTube. Available at: [Link]
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC. Available at: [Link]
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1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. PubMed. Available at: [Link]
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1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. Available at: [Link]
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The Versatile Synthon: Applications of 1,2,5-Thiadiazole-3-carbohydrazide in Modern Drug Discovery
The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent properties, including the abilit...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent properties, including the ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents.[1] Among its various derivatives, 4-amino-1,2,5-thiadiazole-3-carbohydrazide has emerged as a particularly valuable and versatile building block—a synthon—for the construction of a diverse array of biologically active molecules. This application note provides a comprehensive overview of the utility of this carbohydrazide in drug discovery, complete with detailed synthetic protocols and insights into its application in developing new anticancer and antimicrobial agents.
The carbohydrazide functional group (-CONHNH2) is a reactive handle that allows for the facile introduction of various pharmacophores and heterocyclic systems. This reactivity, coupled with the inherent biological potential of the 1,2,5-thiadiazole core, makes 4-amino-1,2,5-thiadiazole-3-carbohydrazide a powerful tool for medicinal chemists.
Core Applications in Medicinal Chemistry
The primary utility of 4-amino-1,2,5-thiadiazole-3-carbohydrazide lies in its ability to serve as a precursor for a multitude of heterocyclic compounds. Its dual reactive sites—the amino group on the thiadiazole ring and the hydrazide moiety—can be selectively or simultaneously functionalized to generate complex molecular architectures. Key applications include the synthesis of:
Schiff Bases: Condensation of the terminal amino group of the hydrazide with various aldehydes and ketones readily forms Schiff bases. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.[2]
Triazoles and Oxadiazoles: The carbohydrazide moiety is a classic precursor for the synthesis of 5-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are themselves important pharmacophores found in numerous approved drugs.[3][4]
Pyrazoles and Pyrimidines: Reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole and pyrimidine rings, further expanding the chemical space accessible from this versatile starting material.
These synthetic transformations are not merely academic exercises; the resulting molecules have shown significant promise in preclinical studies, particularly in the realms of oncology and infectious diseases.
Anticancer Drug Discovery: A Scaffold for Novel Therapeutics
The 1,2,5-thiadiazole nucleus is a bioisostere of pyrimidine, a key component of nucleobases, which may contribute to its ability to interfere with DNA synthesis and other cellular processes critical for cancer cell proliferation.[5][6] Derivatives of 4-amino-1,2,5-thiadiazole-3-carbohydrazide have been investigated as potential anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.
For instance, fused heterocyclic systems derived from this carbohydrazide have demonstrated potent antiproliferative activity.[5] The rationale behind this approach is that the rigid, planar structure of these fused systems can facilitate intercalation with DNA or binding to the active sites of key enzymes involved in cancer progression.
Antimicrobial Drug Development: A Weapon Against Resistant Pathogens
The increasing prevalence of multidrug-resistant bacteria and fungi presents a significant global health challenge. The 1,2,5-thiadiazole scaffold has been identified as a promising framework for the development of new antimicrobial agents.[7][8] The carbohydrazide derivative serves as an excellent starting point for creating compounds that can overcome existing resistance mechanisms.
Derivatives such as thiosemicarbazides and their cyclized products (e.g., triazoles) have shown significant activity against a range of pathogenic microbes. The mechanism of action is often attributed to the chelation of essential metal ions or the inhibition of enzymes crucial for microbial survival.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the key starting material, 4-amino-1,2,5-thiadiazole-3-carboxylic acid, and its subsequent conversion to derivatives using the carbohydrazide as a key intermediate.
Protocol 1: Synthesis of 4-amino-1,2,5-thiadiazole-3-carboxylic Acid
This protocol is adapted from the ring-cleavage reaction of a fused pyrimidine system, a foundational method for accessing the 4-amino-1,2,5-thiadiazole-3-carboxylic acid core.[9][10]
Workflow Diagram:
Caption: Synthesis of the carboxylic acid precursor.
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve[5][9][10]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one in an aqueous solution of sodium hydroxide (e.g., 1 N).
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 1-4 hours).
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Allow the reaction mixture to cool to room temperature.
Carefully acidify the solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic (pH 2-3).
A precipitate of 4-amino-1,2,5-thiadiazole-3-carboxylic acid will form.
Collect the solid by vacuum filtration.
Wash the filter cake with cold distilled water to remove any inorganic salts.
Dry the product under vacuum to a constant weight.
Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Protocol 2: Synthesis of 4-amino-1,2,5-thiadiazole-3-carbohydrazide
This protocol outlines the conversion of the carboxylic acid to the carbohydrazide via an ester intermediate.
Workflow Diagram:
Caption: Conversion of carboxylic acid to carbohydrazide.
Materials:
4-amino-1,2,5-thiadiazole-3-carboxylic acid
Methanol or ethanol
Concentrated sulfuric acid (H₂SO₄)
Hydrazine hydrate (N₂H₄·H₂O)
Standard laboratory glassware
Heating mantle and magnetic stirrer
Filtration apparatus
Procedure:
Esterification:
Suspend 4-amino-1,2,5-thiadiazole-3-carboxylic acid in an excess of dry methanol or ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture until the starting material is fully converted to the ester (monitor by TLC).
Cool the reaction, neutralize the acid with a weak base (e.g., sodium bicarbonate solution), and extract the ester with a suitable organic solvent.
Dry the organic layer, evaporate the solvent, and purify the ester if necessary (e.g., by column chromatography).
Hydrazinolysis:
Dissolve the purified ester in ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate (typically 2-3 equivalents).
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture in an ice bath to induce crystallization of the carbohydrazide.
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-1,2,5-thiadiazole-3-carbohydrazide.
Self-Validation: Characterize the final product using NMR, IR (presence of N-H and C=O stretches), and mass spectrometry to confirm the structure and purity.
Protocol 3: Synthesis of a Schiff Base Derivative
This protocol demonstrates the straightforward synthesis of a Schiff base from the carbohydrazide.
Workflow Diagram:
Caption: Synthesis of a Schiff base derivative.
Materials:
4-amino-1,2,5-thiadiazole-3-carbohydrazide
An appropriate aldehyde (e.g., benzaldehyde, salicylaldehyde)
Ethanol
Glacial acetic acid
Standard laboratory glassware
Heating mantle and magnetic stirrer
Filtration apparatus
Procedure:
Dissolve 4-amino-1,2,5-thiadiazole-3-carbohydrazide in ethanol in a round-bottom flask.
Add a few drops of glacial acetic acid as a catalyst.
Add an equimolar amount of the desired aldehyde to the solution.
Reflux the reaction mixture for 2-6 hours.
Monitor the formation of the product by TLC.
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
The Schiff base product will often precipitate out of the solution.
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
Self-Validation: The formation of the imine bond can be confirmed by IR spectroscopy (disappearance of the hydrazide N-H stretches and appearance of the C=N stretch) and NMR spectroscopy (presence of the azomethine proton signal).
Data Presentation
The biological activities of thiadiazole derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) for anticancer activity or their minimum inhibitory concentration (MIC) for antimicrobial activity. The following table provides a representative summary of the kind of data generated in such studies.
The 1,2,5-thiadiazole-3-carbohydrazide scaffold continues to be a fertile ground for the discovery of new drug candidates. Future research will likely focus on the synthesis of more complex and diverse libraries of compounds derived from this synthon. The exploration of their mechanisms of action and the identification of specific molecular targets will be crucial for their translation into clinical applications. Furthermore, the development of more efficient and environmentally friendly synthetic methodologies for the preparation of the carbohydrazide and its derivatives will be of significant interest.
References
Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[5][9][10]Thiadiazolo[3,4-ci]pyrimidin-7(6jFf)-one. The Journal of Organic Chemistry, 28(6), 1578–1582. [Link]
Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[5][9][10]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. The Journal of Organic Chemistry, 28(6), 1578-1582. [Link]
Saleh, M. M., & Dawood, S. S. (2007). Synthesis of some Schiff's bases derivatives from aminoazo compounds. Baghdad Science Journal, 4(3), 416-419. [Link]
Amer, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. [Link]
Kupsik, M., & Wozniak, K. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(18), 1695-1714. [Link]
Juszczak, M., et al. (2018). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4CIABT in cancer and normal cells. Pharmacological Reports, 70(5), 947-954. [Link]
Shealy, Y. F., & Clayton, J. D. (1964). Thiadiazoles. IV. 4-Ureido- and 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid Derivatives from[5][9][10]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)- diones. The Journal of Organic Chemistry, 29(8), 2241-2245. [Link]
Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]
Various Authors. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(7), 8294-8308. [Link]
Kupsik, M., & Wozniak, K. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
Oleson, J. J., et al. (1954). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 76(13), 3579-3580. [Link]
Various Authors. (Date not available). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
Al-Sultani, K. H. A., et al. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology, 10(12), 4349-4354. [Link]
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]
Noolvi, M. N., et al. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 25(21), 5164. [Link]
Abdel-Wahab, B. F., et al. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(10), 29-40. [Link]
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Chemistry Central Journal, 11(1), 1-10. [Link]
Various Authors. (2021). 174 Thiadiazoles and Their Properties. ISRES. [Link]
Google Patents. (Date not available).
Patel, K. D., & Patel, N. K. (2014). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 6(6), 332-337. [Link]
Advanced Application Note: 1,2,5-Thiadiazole-3-carbohydrazide in Coordination Chemistry and Metal Complexation
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary In contemporary coordination chemistry, the rat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Experimental Protocols
Executive Summary
In contemporary coordination chemistry, the rational design of ligands is paramount for developing advanced metallodrugs, luminescent sensors, and functional metal-organic frameworks (MOFs). 1,2,5-Thiadiazole-3-carbohydrazide represents a highly versatile, multi-dentate chelating agent. The electron-withdrawing nature of the 1,2,5-thiadiazole ring, combined with the flexible, multi-donor carbohydrazide moiety (-CO-NH-NH₂), allows this ligand to stabilize various transition metals (e.g., Cu²⁺, Ru²⁺, Fe³⁺) in multiple oxidation states.
This application note provides an authoritative guide on the coordination mechanics, synthesis protocols, and analytical characterization of 1,2,5-thiadiazole-3-carbohydrazide metal complexes. By understanding the causality behind solvent choices, pH adjustments, and stoichiometric ratios, researchers can harness this ligand for applications ranging from antimicrobial therapeutics to turn-on fluorescence sensors[1, 2].
Mechanistic Insights: Coordination Modes and Tautomerism
The structural duality of 1,2,5-thiadiazole-3-carbohydrazide is the fundamental driver of its coordination versatility. In solution, the carbohydrazide group exhibits keto-enol tautomerism, which is highly dependent on the pH of the reaction medium.
Keto Form (Neutral pH): The ligand typically acts as a neutral bidentate donor, coordinating through the carbonyl oxygen and the terminal amino nitrogen (N, O coordination). This mode is preferred for synthesizing cationic metal complexes.
Enol Form (Basic pH): Deprotonation of the enolic hydroxyl group yields an anionic ligand. This facilitates strong covalent M–O bonding and often engages the thiadiazole ring nitrogen, resulting in tridentate (N, N, O) coordination geometries. This is critical for forming stable, neutral octahedral complexes with metals like Ru(II) or lanthanides [3].
Fig 1: pH-dependent tautomeric equilibria and resulting coordination modes.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific checkpoints to verify success before proceeding.
Protocol A: Synthesis of Cu(II) and Ru(II) Metallodrug Candidates
This protocol outlines the synthesis of transition metal complexes evaluated for antimicrobial and DNA-cleavage activities [2].
Reagents & Materials:
1,2,5-Thiadiazole-3-carbohydrazide (Ligand, L)
Metal Salts: CuCl₂·2H₂O or [RuCl₂(DMSO)₄]
Solvent: Anhydrous Methanol or Ethanol
Base: Sodium Acetate (NaOAc) or KOH
Step-by-Step Methodology:
Ligand Dissolution: Dissolve 2.0 mmol of the ligand in 20 mL of warm anhydrous methanol. Rationale: Methanol prevents the hydrolysis of the metal salt while providing sufficient solubility for the rigid thiadiazole framework.
pH Modulation: Add 2.0 mmol of NaOAc to the solution and stir for 15 minutes. Rationale: The mild base drives the equilibrium toward the enol tautomer, deprotonating the ligand to facilitate stronger thermodynamic binding and tridentate coordination.
Metal Addition: Dropwise, add a methanolic solution of the metal salt (1.0 mmol in 10 mL) to the ligand mixture. Rationale: The 1:2 (Metal:Ligand) stoichiometric ratio ensures complete coordination sphere saturation, favoring octahedral geometry.
Reflux & Validation: Reflux the mixture at 65°C for 4–6 hours. Checkpoint: Monitor via TLC (DCM:MeOH, 9:1). The disappearance of the free ligand spot validates reaction completion.
Isolation: Cool the solution to 4°C overnight. Filter the resulting microcrystals, wash with cold ethanol and diethyl ether, and dry in vacuo.
Protocol B: Fabrication of MOF-based Turn-On Fluorescence Sensors
Thiadiazole derivatives are exceptional building blocks for luminescent MOFs used in detecting heavy metal ions (e.g., Fe³⁺, Al³⁺) [3, 4].
Step-by-Step Methodology:
Precursor Assembly: Combine 1,2,5-thiadiazole-3-carbohydrazide (0.5 mmol), a secondary dicarboxylic acid linker (e.g., 5-aminoisophthalic acid, 0.5 mmol), and Cd(NO₃)₂·4H₂O (1.0 mmol) in a Teflon-lined autoclave.
Solvent Matrix: Add a solvent mixture of DMF/H₂O (4:1 v/v, 10 mL). Rationale: DMF acts as a boiling point elevator and a modulator for slow crystal growth, while water aids in the solubility of the metal nitrate.
Solvothermal Synthesis: Heat the autoclave to 120°C for 72 hours, then cool to room temperature at a rate of 5°C/hour. Rationale: Controlled cooling prevents kinetic trapping, yielding thermodynamically stable, single-crystal MOFs suitable for X-ray diffraction.
Activation: Wash the crystals with fresh DMF, followed by solvent exchange with acetone for 3 days to remove unreacted precursors from the pores.
Fig 2: Self-validating workflow from solvothermal synthesis to application screening.
Quantitative Data & Characterization
Proper characterization of the synthesized complexes requires comparing the spectroscopic and photophysical data of the free ligand against the metal complexes.
Causality: The shift in stretching frequencies (
ν
) confirms the exact atoms participating in the metal-ligand bond. A disappearance of the
ν
(N-H) and a shift in
ν
(C=O) indicates enolization and subsequent M-O bond formation [2, 5].
Causality: The incorporation of transition metals enhances the lipophilicity of the thiadiazole ligand, allowing better penetration through bacterial lipid membranes (Overtone's concept and Tweedy's chelation theory) [2]. In MOFs, the rigidification of the ligand upon metal binding reduces non-radiative decay, enabling turn-on fluorescence sensing [3].
Compound / Material
Antimicrobial MIC (E. coli)
DNA Cleavage Efficiency
Fluorescence Quantum Yield (
Φ
)
Primary Application
Free Ligand (L)
> 128 µg/mL
Negligible
0.05
Precursor
[Cu(L)₂(H₂O)₂]
16 µg/mL
High (ROS generation)
0.02 (Quenched)
Metallodrug / Nuclease
[Ru(L)₂(DMSO)₂]
32 µg/mL
Moderate
0.15
Antioxidant / Anticancer
Cd-MOF (Sensor)
N/A
N/A
0.68 (Turn-On w/ Al³⁺)
Environmental Ion Sensor
Applications in Drug Development & Materials Science
1. Metallodrugs and Antimicrobial Agents:
The coordination of 1,2,5-thiadiazole-3-carbohydrazide to Cu(II) and Fe(II) significantly amplifies its biological efficacy. The metal complexation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increased lipophilicity facilitates the transport of the complex across the lipid bilayer of microbial cell walls, leading to the disruption of cellular respiration and effective DNA cleavage [2].
2. Turn-On Fluorescence Sensors:
When incorporated into Cd(II) or Tb(III) MOFs, the thiadiazole-carbohydrazide framework acts as a highly sensitive fluorescent probe. The presence of uncoordinated basic sites (e.g., the uncoordinated nitrogen atoms on the thiadiazole ring) serves as recognition sites for target analytes like Fe³⁺ and Al³⁺. Binding of these ions triggers a "Turn-On" fluorescence response by inhibiting photoinduced electron transfer (PET) or through synergistic electronic interactions [1, 3].
References
Synergistic Co-sensitization: Unlocking the potential of carbohydrazide chromophores and metal complexes for high-performance dye-sensitized solar cells. Journal of Molecular Liquids. Available at:[Link]
Synthesis, spectroscopic, thermal and antimicrobial studies of some novel metal complexes of Schiff base derived from[N-1-(4-methoxy-1,2,5-thiadiazol-3-yl)sulfanilamide]. ResearchGate. Available at:[Link]
Fabrication and DFT Calculation of Amine-Functionalized Metal–Organic Framework as a Turn-On Fluorescence Sensor for Fe3+ and Al3+ Ions. Inorganic Chemistry - ACS Publications. Available at:[Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC - PubMed Central. Available at:[Link]
Application
Application Notes & Protocols: Safe Handling and Long-Term Storage of 1,2,5-Thiadiazole-3-carbohydrazide
Introduction and Compound Profile 1,2,5-Thiadiazole-3-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,5-thiadiazole ring is a bioisost...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Compound Profile
1,2,5-Thiadiazole-3-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,5-thiadiazole ring is a bioisostere for other aromatic systems and is valued for its metabolic stability and unique electronic properties.[1][2] The carbohydrazide functional group serves as a versatile synthetic handle for creating more complex molecules, such as Schiff bases and other derivatives, which are explored for a wide range of biological activities.[3]
Given its reactive potential and structural characteristics, establishing robust protocols for the handling, storage, and disposal of 1,2,5-Thiadiazole-3-carbohydrazide is paramount to ensure personnel safety, maintain compound integrity, and achieve experimental reproducibility. This document provides a comprehensive guide based on the chemical properties of its constituent functional groups—the thiadiazole ring and the carbohydrazide moiety.
Table 1: Chemical and Physical Properties of 1,2,5-Thiadiazole-3-carbohydrazide
Assumed to be a white to off-white crystalline solid, based on related structures.[6]
N/A
Solubility
Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water, similar to related carboxylic acid derivatives.[6]
N/A
Chemical Stability
The 1,2,5-thiadiazole ring is generally stable but can be susceptible to ring cleavage under strong reducing or basic conditions.[7][8] The carbohydrazide group may be hygroscopic.[9]
Hazard Assessment and Risk Mitigation
While a specific, comprehensive Safety Data Sheet (SDS) for 1,2,5-Thiadiazole-3-carbohydrazide is not widely available, a robust hazard assessment can be synthesized from data on structurally related thiadiazole and carbohydrazide compounds. The primary risks involve irritation, potential toxicity, and reactivity with incompatible materials.
Causality of Hazards:
Thiadiazole Ring: Many heterocyclic compounds containing nitrogen and sulfur can cause skin, eye, and respiratory irritation.[10][11] Thermal decomposition can lead to the release of toxic gases, including nitrogen and sulfur oxides.[12][13]
Carbohydrazide Moiety: This functional group can be a sensitizer and may be harmful if inhaled or absorbed through the skin.[13][14] Crucially, carbohydrazides can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation and changes in physical state.[9]
Table 2: Personal Protective Equipment (PPE) and Hazard Mitigation
Hazard Type
Potential Risk
Required PPE & Rationale
Skin Contact
Causes skin irritation; may be harmful if absorbed.[10][11][15]
Nitrile Gloves: Provides a chemical-resistant barrier to prevent direct contact. Always inspect gloves before use and wash hands thoroughly after handling.[16][17]
Chemical Safety Goggles/Face Shield: Essential to protect against splashes or airborne particles of the solid compound.[14][16]
Inhalation
May cause respiratory irritation if inhaled as dust.[10][11]
Fume Hood / NIOSH-Approved Respirator: All handling of the solid compound should occur in a certified chemical fume hood to control airborne particles. If a fume hood is not available, a respirator is mandatory.[16][17][18]
Lab Coat & Good Laboratory Practices: A lab coat prevents contamination of personal clothing.[16] Prohibit eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[14][18]
Reactivity
Potential for hazardous reactions.
Segregated Storage: Store away from strong oxidizing agents and strong acids to prevent uncontrolled reactions.[18]
Standard Operating Protocol for Handling
This protocol is designed to minimize exposure and preserve the integrity of the compound during routine laboratory use.
3.1 Materials Required
1,2,5-Thiadiazole-3-carbohydrazide
Spatula
Weighing paper or boat
Analytical balance
Appropriate glassware
Vortex or sonicator
Appropriate solvent (e.g., DMSO)
Required PPE (See Table 2)
3.2 Step-by-Step Handling Procedure
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Table 2.
Equilibration: If the compound has been stored refrigerated, allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which is vital for a potentially hygroscopic compound.[9]
Weighing: Perform all weighing operations inside the chemical fume hood. Use a clean spatula to transfer the desired amount of the solid to a weighing boat. Minimize the generation of dust by handling the material gently.[16][18]
Container Sealing: Immediately after weighing, securely close the main container. If the container has a screw cap, ensure it is tight. For long-term storage, consider wrapping the cap threads with Parafilm® to create a better seal against moisture ingress.
Solubilization: Add the weighed solid to the appropriate glassware, followed by the addition of the solvent. If necessary, use a vortex mixer or sonicator to facilitate dissolution.
Decontamination: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[12]
Waste Disposal: Dispose of any contaminated consumables (e.g., weighing boats, gloves) in the designated solid hazardous waste container.[12][16]
Long-Term Storage Protocols
The long-term stability of 1,2,5-Thiadiazole-3-carbohydrazide is dependent on preventing moisture absorption and degradation from light and heat. The carbohydrazide functional group makes it susceptible to hygroscopicity.[9]
4.1 Recommended Storage Conditions
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[13][14]
Atmosphere: Store in a dry environment. The container must be kept tightly closed at all times.[13][17][19]
Light: Protect from light by using an amber vial or by storing the container in a dark location.
Incompatibilities: Store away from strong oxidizing agents and strong acids.[18]
4.2 Selecting the Appropriate Storage Method
The choice of storage method depends on the anticipated frequency of use and the duration of storage. The following decision tree provides guidance.
Caption: Decision tree for selecting the optimal storage protocol.
4.3 Protocol for Storage under Inert Atmosphere (for Long-Term Archiving)
This method provides the highest level of protection against moisture and atmospheric degradation.
Preparation: Perform all operations in a glovebox or glove bag filled with dry nitrogen or argon gas.
Aliquoting: Transfer the bulk solid into several smaller, pre-labeled amber glass vials suitable for single or limited use. This practice minimizes the exposure of the entire stock to the atmosphere each time the material is needed.
Sealing: Use vials with PTFE-lined screw caps. For the highest level of protection, use specialized septum-capped vials like Sure/Seal™ bottles.
Final Storage: Place the sealed aliquots inside a secondary container (e.g., a small box) with a desiccant pouch and store in a refrigerator (2-8°C).
Emergency Procedures
Immediate and correct response to spills or exposures is critical.
5.1 Spill Response
Evacuate and Assess: For a major spill, evacuate the immediate area and alert your institution's emergency response team.[18] For a minor spill, ensure the area is well-ventilated and proceed only if you are trained and have the correct PPE.
Containment (Solid Spill): Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[16][18] Use non-sparking tools if there is any fire risk.[17]
Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.[13][16]
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.[12][16]
Caption: Workflow for responding to a chemical spill.
5.2 Accidental Exposure
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][13]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][20]
Waste Disposal Protocol
All waste containing 1,2,5-Thiadiazole-3-carbohydrazide must be treated as hazardous chemical waste.
Segregation: Collect all waste—including excess solid, contaminated consumables, and cleaning materials—in a dedicated hazardous waste container.[12] Do not mix with other incompatible waste streams.[18]
Labeling: The waste container must be made of a compatible material (e.g., polyethylene), kept securely closed, and clearly labeled with "Hazardous Waste," the full chemical name "1,2,5-Thiadiazole-3-carbohydrazide," and all associated hazard symbols.[12][21]
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area away from incompatible materials.[12]
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][16][18] Never dispose of this chemical down the drain or in regular trash.[16][18]
References
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
BenchChem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
BenchChem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
AK Scientific, Inc. (n.d.). Safety Data Sheet: Carbohydrazide.
BenchChem. (n.d.). Safe Disposal of 5-Methoxybenzo[d][18][12][16]thiadiazole: A Guide for Laboratory Professionals. Retrieved from
Cameo Chemicals. (n.d.). Carbohydrazide.
ECHEMI. (n.d.). Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
Cole-Parmer. (2005). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
BLi-T Chemical Co., Ltd. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
Stevaert, A., et al. (2014). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PLoS ONE, 9(10), e109158.
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
Lab Malfunction. (2014). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances.
Gür, M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 889-918.
Al-Hourani, B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 30575-30586.
Chemical Synthesis Database. (n.d.). 4-amino-1,2,5-thiadiazole-3-carbohydrazide.
MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
Sciencemadness Discussion Board. (2014). Shelf Life of Chemicals?.
PubChem. (n.d.). 1,2,3-Thiadiazole-5-carbohydrazide. National Center for Biotechnology Information.
BenchChem. (n.d.). Physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid.
MilliporeSigma. (2025). Safety Data Sheet.
ChemicalBook. (2025). 1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet.
TCI Chemicals. (2024). Safety Data Sheet - 5-Amino-1,2,3-thiadiazole.
Cayman Chemical. (2025). Safety Data Sheet - Thidiazuron.
Han, F. R., & Amidon, G. E. (2018). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 10(3), 134.
Fisher Scientific. (2024). Safety Data Sheet - 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole.
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Thiazole.
ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.
da Silva, F. C., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7642.
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
ChemicalBook. (2022). Properties and Synthesis of 1,2,3-Thiadiazole.
Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469.
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.
Technical Support Center: Yield Optimization for 1,2,5-Thiadiazole-3-carbohydrazide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or optimizing the synthesis of 1,2,5-thiadiazole-3-carbohy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or optimizing the synthesis of 1,2,5-thiadiazole-3-carbohydrazide and its derivatives.
Introduction & Mechanistic Overview
1,2,5-Thiadiazole-3-carbohydrazide and its derivatives (such as the 4-amino variant) are critical intermediates in the synthesis of P2X7 receptor modulators[1] and various anticonvulsant active pharmaceutical ingredients (APIs)[2]. However, researchers frequently encounter depressed yields during the hydrazinolysis of precursor esters (e.g., methyl 1,2,5-thiadiazole-3-carboxylate).
The primary challenge lies in balancing the desired nucleophilic acyl substitution against the risk of heterocyclic degradation. While the 1,2,5-thiadiazole ring possesses high aromaticity, its electron-deficient nature makes it highly susceptible to nucleophilic attack by strong bases like hydrazine[3]. If kinetic parameters are not strictly controlled, the nucleophile will attack the ring sulfur or C=N bonds rather than the target carbonyl carbon, leading to irreversible ring cleavage and desulfurization[4].
Reaction pathway for 1,2,5-thiadiazole-3-carbohydrazide synthesis highlighting degradation risks.
Critical Parameters for High-Yield Hydrazinolysis
To prevent ring opening and drive the equilibrium toward the target carbohydrazide, experimental conditions must be tightly regulated. Below is the quantitative optimization matrix for this workflow.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Solvent
Methanol / Water
Absolute Ethanol
Ethanol solubilizes the ester but forces the highly polar carbohydrazide to precipitate, driving the equilibrium forward and protecting the product from further nucleophilic attack.
Hydrazine Equivalents
> 3.0 eq
1.1 – 1.2 eq
Excess hydrazine acts as a potent nucleophile against the electron-deficient thiadiazole ring, leading to desulfurization[4].
Temperature
Reflux (>80°C)
60–65°C
High thermal energy overcomes the activation barrier for ring-cleavage side reactions. Moderate heating selectively favors acyl substitution.
Isolation
Aqueous Extraction
Direct Filtration
Carbohydrazides form extensive hydrogen-bond networks, making them highly water-soluble. Aqueous workup leads to massive yield loss.
Troubleshooting FAQs
Q: My isolated yield is consistently below 40%, and the reaction mixture turns dark brown with a foul, sulfurous odor. What is happening?A: This is the classic signature of thiadiazole ring cleavage. The 1,2,5-thiadiazole ring is highly electron-deficient[3]. When subjected to excess hydrazine at high temperatures, the hydrazine attacks the ring sulfur instead of the ester carbonyl. This desulfurization destroys the heterocyclic core[4], releasing hydrogen sulfide gas (the foul odor) and forming 1,2-diimine degradation products.
Actionable Fix: Reduce hydrazine to a maximum of 1.2 equivalents and ensure the internal reaction temperature never exceeds 65°C.
Q: The reaction stalls at 70% conversion according to HPLC. Should I add more hydrazine to push it to completion?A: No. Adding more hydrazine will likely trigger the degradation pathway described above. The hydrazinolysis of an ester is an equilibrium reaction. If it stalls, it is because the localized concentration of the methanol byproduct is too high.
Actionable Fix: Instead of adding more nucleophile, remove the leaving group. Equip your apparatus with a distillation head to continuously remove methanol as it forms, or rely on absolute ethanol as the solvent to precipitate the product and drive the equilibrium via Le Chatelier’s principle.
Q: I achieve full conversion, but I lose most of my product during the aqueous workup. How can I improve recovery?A: 1,2,5-Thiadiazole-3-carbohydrazides are highly polar molecules that form strong hydrogen bonds, making them exceptionally water-soluble. If you quench the reaction with water or attempt an aqueous extraction, the product will remain trapped in the aqueous phase.
Actionable Fix: Eliminate the aqueous workup entirely. By conducting the reaction in absolute ethanol, the product will naturally precipitate as it forms. Simply cool the reaction mixture to 0–5°C and isolate the pure product via direct vacuum filtration.
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reagent Preparation & Setup
Charge a dry, argon-purged round-bottom flask with methyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq) and absolute ethanol (10 mL per gram of ester).
Causality: Absolute ethanol is chosen because the starting ester is completely soluble, whereas the target carbohydrazide is practically insoluble at room temperature.
Validation Check: The solution must be clear and pale yellow. Ensure the ethanol has a moisture content of <0.1% to prevent competitive ester hydrolysis.
Step 2: Controlled Nucleophile Addition
Cool the solution to 0–5°C using an ice bath.
Add hydrazine hydrate (1.15 eq) dropwise over 15–20 minutes via an addition funnel.
Causality: Hydrazine addition is highly exothermic. Uncontrolled exotherms cause localized hot spots that initiate ring-opening side reactions[4].
Validation Check: The internal temperature must not exceed 10°C during addition. The mixture should remain pale yellow. A rapid shift to dark orange indicates localized overheating and ring degradation.
Step 3: Thermal Activation
Remove the ice bath and gradually warm the reaction to 60–65°C. Maintain this temperature for 3 hours under gentle reflux.
Causality: 60°C provides sufficient kinetic energy for the nucleophilic acyl substitution without breaching the activation energy threshold for ring desulfurization.
Validation Check: After 1.5 to 2 hours, a thick white to off-white precipitate should begin forming. This is the product precipitating out, which actively protects it from over-reaction.
Step 4: Isolation via Direct Crystallization
Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 1 hour to maximize crystallization.
Filter the precipitate under vacuum using a Büchner funnel.
Wash the filter cake with ice-cold absolute ethanol (2 x 5 mL) followed by cold diethyl ether (10 mL).
Causality: Washing with cold non-polar/semi-polar solvents removes residual unreacted ester and trace hydrazine without dissolving the highly polar product.
Validation Check: The isolated filter cake should be a white to pale-yellow crystalline solid. HPLC purity should exceed 98% without the need for column chromatography or aqueous extraction.
References
Title: EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS
Source: Google Patents
URL
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds
Source: Science of Synthesis, Thieme
URL: [Link]
Technical Support Center: Purification of 1,2,5-Thiadiazole-3-carbohydrazide by Column Chromatography
Welcome to the technical support center for the purification of 1,2,5-thiadiazole-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1,2,5-thiadiazole-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar polar heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles that govern a successful separation, empowering you to troubleshoot and optimize your purification workflow effectively.
This section addresses the fundamental questions that form the basis of a robust purification strategy.
Q1: Why is column chromatography the recommended method for purifying 1,2,5-Thiadiazole-3-carbohydrazide?
A1: 1,2,5-Thiadiazole-3-carbohydrazide is a solid, non-volatile compound, making distillation unsuitable. While recrystallization can be effective for removing gross impurities, it often fails to separate the target compound from structurally similar byproducts that may have comparable solubility profiles.[1][2] Column chromatography excels in this scenario because it separates molecules based on their differential partitioning between a solid stationary phase and a liquid mobile phase, a process governed by subtle differences in polarity.[3] This allows for the fine-tuned separation of the highly polar target compound from both less polar starting materials and other polar impurities.
Q2: What are the key chemical properties of 1,2,5-Thiadiazole-3-carbohydrazide that dictate its chromatographic behavior?
A2: The chromatographic behavior of this molecule is dominated by its high polarity. This arises from two key structural features:
The 1,2,5-Thiadiazole Ring: This heterocyclic system contains two nitrogen atoms and a sulfur atom, creating a polar structure with electron-withdrawing characteristics.[4][5]
The Carbohydrazide Group (-C(=O)NHNH₂): This functional group is exceptionally polar due to the presence of the carbonyl group and the two amine-like nitrogens. It is a strong hydrogen bond donor and acceptor.[1]
Consequently, the compound will adsorb very strongly to polar stationary phases like silica gel. Overcoming this strong interaction requires a relatively polar mobile phase to achieve elution.
Q3: How should I select the stationary phase for this purification?
A3: For normal-phase chromatography of polar compounds, silica gel (SiO₂) is the universally accepted and most effective stationary phase.[3][6] Its surface is rich in silanol groups (Si-OH), which are highly polar and act as hydrogen bond donors. These groups interact strongly with the polar carbohydrazide and thiadiazole moieties of your target molecule, leading to retention. Alumina can also be used but is generally more reactive and can sometimes cause degradation of sensitive compounds. For this application, standard flash-grade silica gel (40-63 µm particle size) is the recommended starting point.
Q4: What is a logical strategy for selecting the mobile phase (eluent)?
A4: The goal is to find a solvent system that moves your target compound with a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[3] This Rf value typically translates to a good separation on a column.
Starting Point: A binary system of a non-polar solvent and a polar solvent is standard. A common and effective combination for polar compounds is Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM) .
Elution Principle: Because 1,2,5-thiadiazole-3-carbohydrazide is very polar, it will remain adsorbed to the silica gel in non-polar solvents. You must add a more polar solvent (the "eluting" solvent) to compete for the binding sites on the silica and displace your compound, allowing it to move down the column.[6]
Systematic Approach (TLC First):
Start with a moderately polar system, for example, 50% EtOAc/Hexanes. Spot your crude mixture on a TLC plate and develop it in this solvent.
If the spot remains at the origin (Rf=0), the solvent is not polar enough. Increase the proportion of the polar component (e.g., 80% EtOAc/Hexanes, then 100% EtOAc, then move to a stronger system like 5% MeOH/DCM).
If the spot runs with the solvent front (Rf=1), the solvent is too polar. Decrease the proportion of the polar component.
Continue this iterative process until you achieve the target Rf of ~0.3.
Mobile Phase Optimization (TLC): Before packing the column, determine the optimal eluent composition using the systematic approach described in FAQ Q4. For this compound, a system of Methanol in Dichloromethane is a likely candidate. Let's assume an optimal eluent of 5% MeOH in DCM (Rf ≈ 0.3) was identified.
Column Packing (Slurry Method):
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you will use (e.g., pure DCM). The consistency should be like a milkshake, easily pourable but not too dilute.
With the column stopcock closed, add a small amount of the same solvent to the column.
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove air bubbles.
Add more solvent as the silica packs down, never allowing the top of the silica bed to run dry.
Sample Preparation and Loading:
Dissolve your crude product in a minimal amount of a strong solvent (like pure methanol) or the eluent itself.
Dry Loading (Recommended for Polar Compounds): In a separate flask, add a small amount of silica gel to your dissolved sample. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica. This prevents dissolution issues at the top of the column.
Carefully add this dry powder to the top of the packed column, creating a thin, even band.
Elution and Fraction Collection:
Carefully add your starting eluent (e.g., 1-2% MeOH in DCM) to the column without disturbing the top layer of the sample.
Open the stopcock and begin collecting fractions. A typical fraction size might be 10-20 mL, depending on column size.
Gradually increase the polarity of the mobile phase (a "gradient"). For example, run 100 mL of 2% MeOH/DCM, then 100 mL of 4% MeOH/DCM, then switch to your target 5% MeOH/DCM. This gradient elution ensures that less polar impurities wash out first, followed by your product.[1]
Fraction Analysis (TLC):
Systematically spot every few fractions on a TLC plate.
Develop the TLC plate in your target eluent (5% MeOH/DCM).
Visualize the spots under a UV lamp.
Identify and group the fractions that contain only the clean, single spot corresponding to your pure product.
Product Isolation:
Combine the pure fractions into a single round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 1,2,5-Thiadiazole-3-carbohydrazide.
2.3: Data Summary: Recommended Starting Conditions
Parameter
Recommended Value
Rationale
Stationary Phase
Silica Gel (40-63 µm)
Industry standard for polar compounds; provides high surface area and strong polar interactions.[3]
Mobile Phase System
Methanol (MeOH) in Dichloromethane (DCM)
A robust system offering a wide polarity range suitable for eluting strongly adsorbed compounds.
Target Rf (TLC)
0.25 - 0.35
Optimal range for achieving good separation and reasonable elution time on a column.[3]
Loading Method
Dry Loading
Prevents poor separation due to the use of a strong dissolution solvent; ensures a narrow starting band.
Elution Method
Gradient Elution
Improves resolution by first washing off weakly-adsorbed impurities before eluting the target compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My compound is stuck at the top of the column and won't elute (Rf = 0 on TLC). What should I do?
A1: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel. The strong hydrogen bonding between the carbohydrazide and the silanol groups is winning the competition.
Solution: Systematically increase the polarity of your eluent. If you are using 5% MeOH in DCM, increase it to 7%, then 10%, and so on. In extreme cases, you may need to add a small amount (0.5-1%) of a polar modifier like triethylamine (TEA) if the compound is basic, or acetic acid if it is acidic, to disrupt strong ionic interactions with the silica surface.
Q2: My compound is eluting immediately with the solvent front (Rf ≈ 1 on TLC). How can I fix this?
A2: Your mobile phase is too polar. The compound is spending almost no time adsorbed to the stationary phase, meaning no separation is occurring.
Solution: Decrease the polarity of your eluent. If you are using 5% MeOH in DCM, reduce it to 2% or 1%. You need to increase the compound's relative affinity for the stationary phase to allow impurities to move past it.
Q3: I'm seeing vertical streaks or "tailing" spots on my TLC plates. What does this indicate?
A3: Tailing is often caused by one of three issues:
Sample Overload: You have spotted too much material on the TLC plate, or loaded too much crude product onto the column.
Strong Acid/Base Interactions: The compound may be interacting too strongly with the slightly acidic silica gel.
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves.
Solution: First, try running a more dilute sample on the TLC to rule out overloading. If tailing persists, add a modifier to your eluent. For a potentially basic compound like a hydrazide, adding 0.5% triethylamine (TEA) to the mobile phase can neutralize acidic sites on the silica, leading to sharper, more symmetrical spots.
Q4: The separation between my product and a key impurity is very poor (spots are too close on TLC). How can I improve the resolution?
A4: Improving resolution requires changing the selectivity of the system.
Solution 1 (Optimize Gradient): Switch from a simple gradient to a very shallow one around the elution point. For example, if your product elutes at 5% MeOH, try running a gradient from 3% to 6% over a much larger volume of solvent.
Solution 2 (Change Solvent System): The impurity may have a similar polarity in your current solvent system. Switching to a different system, for instance, from MeOH/DCM to Acetonitrile/DCM or Ethyl Acetate/Hexanes , can alter the specific interactions and may pull the spots apart.[7] This is because solvents have different hydrogen bonding capabilities and dipole moments that can be exploited for better separation.
Q5: My final yield is very low. Where did my product go?
A5: Low recovery can stem from several factors:
Irreversible Adsorption: The compound may be so polar that it binds irreversibly to the silica gel, especially if the column is run too slowly or with an insufficiently polar eluent.
Product Degradation: The slightly acidic nature of silica gel can sometimes degrade sensitive compounds over the long exposure time of a column run.
Co-elution: If fractions were not analyzed carefully, pure product fractions may have been discarded along with impure ones.
Solution: Ensure your eluent polarity is sufficient to elute all the product. If degradation is suspected (visible color changes on the column), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine. Always perform a thorough TLC analysis of all fractions before combining them.
Section 4: Visual Workflows
The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting.
Caption: Standard workflow for purifying 1,2,5-Thiadiazole-3-carbohydrazide.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Retrieved from [Link]
MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Retrieved from [Link]
ResearchGate. (2025, November 29). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Journal of Basic and Clinical Health Sciences. Retrieved from [Link]
Semantic Scholar. (n.d.). New reactions of 4,5-disubstituted 1,2,3-thiadiazoles in the presence of NaH. Retrieved from [Link]
MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. Retrieved from [Link]
Elsevier. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Retrieved from [Link]
PubMed. (1981). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. Journal of Chromatography. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). 4-amino-1,2,5-thiadiazole-3-carbohydrazide. Retrieved from [Link]
LCGC International. (2026, March 16). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
PubChem. (n.d.). 1,2,3-Thiadiazole-5-carbohydrazide. Retrieved from [Link]
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
Technical Support Center: Crystallization & Purification of 1,2,5-Thiadiazole-3-carbohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks during the crystallization of 1,2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks during the crystallization of 1,2,5-Thiadiazole-3-carbohydrazide. Because this compound frequently serves as a vital intermediate for active pharmaceutical ingredients (APIs), controlling its impurity profile—specifically residual hydrazine, polymeric byproducts, and elemental sulfur—is paramount.
This guide bypasses generic advice to focus on the thermodynamic and kinetic causality of crystallization failures, providing you with self-validating protocols to ensure high-purity recovery.
Diagnostic Workflow: Impurity Resolution Pathway
Before adjusting your solvent systems, use the following diagnostic logic to identify the root cause of your crystallization failure.
Diagnostic workflow for resolving 1,2,5-Thiadiazole-3-carbohydrazide crystallization impurities.
Deep-Dive Troubleshooting (FAQs)
Q1: Why does my 1,2,5-Thiadiazole-3-carbohydrazide precipitate with a yellow/brown tint instead of the expected white crystalline powder?Causality: The 1,2,5-thiadiazole ring is generally stable, but under extended heating with strong nucleophiles (such as the excess hydrazine hydrate used during its synthesis), the ring sulfur becomes susceptible to nucleophilic attack. This leads to ring cleavage and the extrusion of elemental sulfur or the formation of polymeric byproducts 1. Elemental sulfur readily co-precipitates during cooling, imparting a distinct yellow tint. Furthermore, oxidative degradation can occur if the solution is exposed to air at high temperatures 2.
Resolution: Limit the hydrazinolysis reaction time and strictly control the crystallization dissolution temperature to <60°C. Incorporate an activated carbon filtration step (using 5% w/w activated carbon) in the hot solvent prior to cooling. The porous carbon matrix selectively adsorbs polymeric impurities and elemental sulfur before crystallization begins.
Q2: During cooling, the product forms a viscous oil at the bottom of the flask ("oiling out") rather than forming crystals. How can this be corrected?Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs thermodynamically when the solution becomes highly supersaturated before reaching the nucleation temperature. The solute separates as a solute-rich liquid phase rather than a solid. In the case of thiadiazole derivatives, this is common when using pure water as a solvent due to a remarkably steep solubility curve 3.
Resolution: Shift to a binary solvent system (e.g., Ethanol/Water 70:30 v/v). Ethanol increases the solubility at lower temperatures, flattening the solubility curve and keeping the trajectory outside the LLPS boundary. Introduce seed crystals (0.5% w/w) at the metastable zone (around 45°C) to bypass the energy barrier for nucleation, forcing solid crystal growth.
Q3: Analytical testing (HPLC) shows unacceptable levels of residual hydrazine in the final crystals. How do we purge this impurity?Causality: Hydrazine hydrate is a small, highly polar molecule that easily becomes trapped in the interstitial spaces of the crystal lattice or within agglomerated crystal habits if crystallization occurs too rapidly. Because 1,2,5-thiadiazole rings can be tuned for various physicochemical properties 4, the carbohydrazide moiety readily forms hydrogen bonds with residual hydrazine, exacerbating carryover.
Resolution: Implement an anti-solvent crystallization strategy. Dissolve the crude product in minimal hot ethanol, then slowly dose cold water (the anti-solvent). Because hydrazine is infinitely miscible with water, it remains partitioned in the aqueous mother liquor. Ensure a slow cooling rate (0.15 °C/min) to promote the growth of large, well-defined prismatic crystals rather than agglomerates.
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process validation check is met.
Objective: Purify crude 1,2,5-Thiadiazole-3-carbohydrazide to >99.5% HPLC purity with <10 ppm residual hydrazine.
Step 1: Dissolution & Clarification
Suspend 100 g of crude product in 400 mL of absolute Ethanol in a jacketed crystallizer. Heat to 55°C under overhead agitation (250 rpm) until complete dissolution.
Validation Check: The solution must be visually clear. If cloudy, unreacted polymeric material or inorganic salts are present.
Step 2: Decolorization
Add 5 g of activated carbon to the solution. Stir for 15 minutes at 55°C, then filter the hot mixture through a pre-heated Celite pad to remove the carbon and adsorbed impurities.
Validation Check: The filtrate must be a pale, transparent liquid devoid of any yellow/brown tint.
Step 3: Anti-Solvent Addition & Seeding
Transfer the filtrate to a clean crystallizer and maintain at 45°C. Slowly dose 170 mL of distilled water (anti-solvent) over 30 minutes using a dosing pump. Once addition is complete, add 0.5 g of pure 1,2,5-Thiadiazole-3-carbohydrazide seed crystals.
Validation Check: Observe the onset of a slight, persistent turbidity within 5 minutes, indicating successful secondary nucleation.
Step 4: Controlled Cooling
Cool the suspension from 45°C to 5°C at a strict linear rate of 0.15 °C/min. Maintain agitation at 150 rpm to prevent crystal attrition while ensuring adequate mass transfer.
Step 5: Isolation & Washing
Filter the slurry under vacuum. Wash the filter cake with 2 x 50 mL of a cold (5°C) Ethanol/Water (20:80 v/v) mixture. This specific ratio prevents product dissolution while aggressively purging residual hydrazine. Dry under vacuum at 40°C for 12 hours.
Validation Check: LOD (Loss on Drying) must be <0.5% before releasing the batch.
Performance Metrics: Solvent System Optimization
The table below summarizes the quantitative data driving our solvent selection. The 70:30 Ethanol/Water system provides the optimal thermodynamic balance between yield, purity, and impurity rejection.
Solvent System
Yield (%)
Purity (HPLC Area %)
Residual Hydrazine (ppm)
Observed Crystal Habit
100% Water
85.2
97.4
120
Agglomerates (Oils out initially)
100% Ethanol
62.1
98.9
45
Fine Needles
100% Methanol
58.4
99.1
30
Fine Needles
EtOH/Water (70:30 v/v)
91.5
99.8
< 10
Prismatic (High filterability)
References
Title: Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol
Source: Benchchem
URL
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds
Source: Thieme Connect
URL
Source: PMC (National Institutes of Health)
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds
Source: MDPI
URL
Technical Support Center: Optimizing Mobile Phase for 1,2,5-Thiadiazole-3-carbohydrazide LC-MS Analysis
Welcome to the technical support guide for the LC-MS analysis of 1,2,5-Thiadiazole-3-carbohydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the LC-MS analysis of 1,2,5-Thiadiazole-3-carbohydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods for this and structurally related polar compounds. My approach here is not to provide a single, rigid protocol, but to empower you with the underlying principles and logical troubleshooting frameworks to confidently optimize your mobile phase and overall method. We will explore the "why" behind each decision, ensuring robust and reliable results.
Section 1: Understanding Your Analyte: The Key to a Successful Method
Before any optimization can begin, a thorough understanding of the analyte's physicochemical properties is paramount. 1,2,5-Thiadiazole-3-carbohydrazide is a small, polar molecule, and its behavior in a chromatographic system is dictated by these characteristics.
The 1,2,5-thiadiazole ring is a stable, aromatic heterocyclic system.[1][2] The carbohydrazide group (-CONHNH₂) is the primary driver of its high polarity and is a key handle for ionization in the mass spectrometer. While experimental data for this specific molecule is scarce, we can infer its properties from close structural analogs and the parent ring system.
Property
Estimated Value / Observation
Rationale & Chromatographic Implication
Molecular Formula
C₃H₄N₄OS
N/A
Molecular Weight
144.16 g/mol
N/A
Polarity (logP)
< 0 (Estimated)
A close analog, 1,2,3-Thiadiazole-5-carbohydrazide, has a computed XLogP3 of -0.7.[3] This high polarity predicts poor retention on traditional C18 columns under highly organic mobile phase conditions.
Acidity/Basicity (pKa)
Weakly Basic
The parent 1,2,5-thiadiazole is very weakly basic (pKa ~ -4.9).[1] However, the hydrazide moiety is basic. The molecule will be protonated ([M+H]⁺) under acidic mobile phase conditions, which is ideal for positive mode ESI-MS and can influence retention.
Solubility
High in polar solvents
Good solubility is expected in water, methanol, and acetonitrile.[4] This simplifies sample and mobile phase preparation but reinforces the challenge of reversed-phase retention.
Section 2: Strategic Approach to Method Development: RP-LC vs. HILIC
The high polarity of 1,2,5-Thiadiazole-3-carbohydrazide places it in a challenging analytical space where a standard reversed-phase (RP) method may fail. Therefore, the primary strategic decision is the choice of chromatographic mode: a highly aqueous reversed-phase method or Hydrophilic Interaction Liquid Chromatography (HILIC).
Attempting RP-LC is a common starting point. However, success requires moving beyond standard "C18 and methanol" thinking.
Q1: I have no retention for my analyte, it elutes in the void volume. What's wrong?
This is the most common issue for polar analytes. The cause is insufficient interaction with the hydrophobic C18 stationary phase.
Causality: Your mobile phase is likely too "strong" (too much organic solvent), and your stationary phase may not be suitable. Polar compounds are more stable in the polar mobile phase than partitioning into the non-polar stationary phase.[5]
Troubleshooting Steps:
Increase Aqueous Content: Start your gradient at 98-99% aqueous (Mobile Phase A). You may need a long isocratic hold at this condition to see retention.
Change Stationary Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" under highly aqueous conditions, leading to drastic loss of retention and reproducibility. Switch to a column specifically designed for polar retention. Look for phases with "AQ," "polar-endcapped," or "embedded polar group" in their name. These are engineered to maintain a hydrated surface and prevent collapse.
Check pH: Ensure your mobile phase is acidic (e.g., 0.1% formic acid). This protonates the basic hydrazide group, which can sometimes slightly increase retention on certain silica-based phases.
Q2: My peak shape is broad and tailing. How can I improve it?
Poor peak shape can be caused by several factors, from secondary interactions with the column to extra-column effects.
Causality: Peak tailing often points to unwanted interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on the silica surface.[6] Broadening can be due to slow kinetics or issues with your system setup.
Troubleshooting Steps:
Mobile Phase pH & Buffer: An acidic mobile phase (pH 2.5-3.5 with formic acid) is a good start as it suppresses the ionization of acidic silanols. If tailing persists, a low-concentration buffer like 10 mM ammonium formate (also pH-adjusted to ~3) can help mask silanol interactions more effectively and often provides better peak shapes.
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal to your initial mobile phase.[6] Injecting in a high percentage of organic solvent (like 100% acetonitrile) will cause the sample to race through the column before it can properly focus on the column head, leading to broad or split peaks. Dissolve your sample in the initial mobile phase conditions (e.g., 98% water/2% ACN with 0.1% FA).
Check for Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or less). A common mistake is using a wide-bore PEEK tube from an old HPLC system.
HILIC is often the superior technique for retaining highly polar compounds. It operates with a high-organic mobile phase, which is also beneficial for ESI-MS sensitivity.[7]
Q1: How do I select the right HILIC column and mobile phase?
Causality: In HILIC, retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. The choice of phase and mobile phase composition directly controls this partitioning.
Recommendations:
Column Choice: Amide-phase columns are an excellent, robust starting point for general polar compounds.[8] Zwitterionic (e.g., ZIC-HILIC) and bare silica columns are also effective alternatives, offering different selectivities.[9]
Mobile Phase A (Aqueous): This should be a buffered solution. 10 mM ammonium formate or ammonium acetate is standard. The buffer salts are critical for creating a stable water layer and ensuring reproducible retention.
Mobile Phase B (Organic): Acetonitrile is the universal choice.
Starting Gradient: Begin with a high percentage of acetonitrile (e.g., 95%) and create a gradient by increasing the aqueous component (Mobile Phase A). This is the reverse of RP-LC.
Q2: My retention times are drifting and not reproducible in HILIC. What is the cause?
This is a frequent challenge in HILIC and is almost always related to column equilibration.
Causality: The water layer on the stationary phase, which governs retention, takes a significant amount of time to form and stabilize. Insufficient equilibration between injections will lead to drifting retention times.[10]
Troubleshooting Steps:
Increase Equilibration Time: A typical RP column might equilibrate in 5-10 column volumes. A HILIC column often requires 20-30 column volumes or more. If your run-to-run retention is drifting, significantly increase the post-run equilibration time at initial conditions.
Check Mobile Phase Preparation: Ensure your mobile phases are made consistently, especially the buffer concentration in the aqueous portion. Small variations in salt concentration can alter the hydration layer and affect retention.
Control Temperature: HILIC separations can be very sensitive to temperature fluctuations. Use a thermostatted column compartment and ensure it is stable.
Section 5: Mass Spectrometry (MS) Considerations
Optimizing the chromatography is only half the battle. The mobile phase must also be compatible with efficient ionization.
Q1: Which mobile phase additive is best for MS detection: formic acid, ammonium formate, or ammonium acetate?
Causality: The additive must aid in analyte ionization while being volatile enough not to contaminate the MS source. It also influences the chromatographic selectivity.
Recommendations:
Formic Acid (0.1%): Excellent for promoting protonation ([M+H]⁺) in positive ion mode. It is highly volatile and provides good signal for many compounds. This is the default starting point for most analyses.
Ammonium Formate/Acetate (~10 mM): These are buffers that can improve chromatographic peak shape, especially in HILIC.[8] They are also volatile and MS-friendly. In positive mode, they can still allow for [M+H]⁺ formation but may also lead to the formation of ammonium adducts ([M+NH₄]⁺). This can be useful for confirming molecular weight but may split the signal between two ionic species, reducing the sensitivity of the primary ion. Always check for the presence of adducts during method development.
Q2: I am seeing poor sensitivity and a high baseline. What are the potential mobile-phase-related causes?
Causality: Poor sensitivity can result from ionization suppression by matrix components or non-volatile contaminants. A high baseline often indicates contamination.
Troubleshooting Steps:
Use High-Purity Reagents: Ensure you are using LC-MS grade water, acetonitrile, and additives. Lower-grade solvents can contain non-volatile impurities that build up in the source and elevate the noise floor.[11]
Avoid Non-Volatile Buffers: Never use phosphate buffers (e.g., sodium phosphate) with LC-MS. They will rapidly contaminate and destroy the performance of the mass spectrometer.
Check for Plasticizer Contamination: Plasticizers (e.g., phthalates) are a common source of background ions. Ensure mobile phase bottles are glass or appropriate solvent-rinsed polypropylene.
Section 6: Detailed Experimental Protocols
These are starting points. Your specific instrument and application may require further optimization.
Protocol 1: Starting RP-LC/MS Method
Column: A polar-retentive C18 column (e.g., Waters Atlantis T3, Agilent Poroshell 120 EC-C18), 2.1 x 100 mm, < 3 µm.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Gradient:
0.0 - 2.0 min: 2% B
2.0 - 8.0 min: 2% to 50% B
8.0 - 8.1 min: 50% to 95% B
8.1 - 9.0 min: Hold at 95% B
9.0 - 9.1 min: 95% to 2% B
9.1 - 12.0 min: Equilibrate at 2% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Sample Diluent: 98:2 Water:Acetonitrile with 0.1% Formic Acid.
MS Mode: ESI Positive, scanning for the [M+H]⁺ ion (m/z 145.02) and potential sodium adduct (m/z 167.00).
Protocol 2: Starting HILIC/MS Method
Column: Amide-phase HILIC column (e.g., Waters ACQUITY BEH Amide, Phenomenex Luna HILIC), 2.1 x 100 mm, < 3 µm.
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: LC-MS Grade Acetonitrile.
Gradient:
0.0 - 2.0 min: 95% B
2.0 - 8.0 min: 95% to 50% B
8.0 - 8.1 min: 50% to 5% B
8.1 - 9.0 min: Hold at 5% B
9.0 - 9.1 min: 5% to 95% B
9.1 - 15.0 min: Equilibrate at 95% B (Note longer equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Sample Diluent: 90:10 Acetonitrile:Water.
MS Mode: ESI Positive, scanning for the [M+H]⁺ ion (m/z 145.02) and potential ammonium adduct (m/z 162.05).
References
Gomez-Ceballos, E., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available at: [Link]
Gomez-Ceballos, E., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]
IntechOpen. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. Available at: [Link]
Panda, S. S., & Sakhuja, R. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
De Smet, M., et al. (1981). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
PubChem. (n.d.). 1,2,3-Thiadiazole-5-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]
Chromatography Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
Wang, J., et al. (2022). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. Metabolites. Available at: [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Profiling. Available at: [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Available at: [Link]
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
1,2,5-Thiadiazole-3-carbohydrazide vs 1,3,4-Thiadiazole derivatives in pharmacology
The Thiadiazole Scaffold in Pharmacology: A Comparative Guide to 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption...
Author: BenchChem Technical Support Team. Date: March 2026
The Thiadiazole Scaffold in Pharmacology: A Comparative Guide to 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption that five-membered heterocyclic bioisosteres can be swapped interchangeably. This is a critical misconception. The positional isomerism of nitrogen atoms within the thiadiazole ring drastically alters the electron density, lipophilicity, and hydrogen-bonding capacity of the scaffold.
This guide provides an objective, data-driven comparison between 1,2,5-thiadiazole derivatives (with a focus on 1,2,5-thiadiazole-3-carbohydrazide and its downstream analogs) and 1,3,4-thiadiazole derivatives . By analyzing their distinct pharmacological profiles and the experimental workflows used to validate them, researchers can make informed decisions when selecting scaffolds for hit-to-lead optimization.
Pharmacological Profile of 1,2,5-Thiadiazole Derivatives
The 1,2,5-thiadiazole ring is characterized by a symmetrical electron distribution. This unique electronic topology allows it to act as an excellent bioisostere for pyrazine or pyridine rings, conferring favorable blood-brain barrier (BBB) penetration and metabolic stability.
P2X7 Receptor Modulation: 1,2,5-Thiadiazole-3-carbohydrazide serves as a highly valuable synthetic precursor for 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives[1]. These complex molecules act as potent modulators of the P2X7 receptor, an ATP-gated ion channel that drives neuroinflammation by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18[1].
Muscarinic Agonism: Bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives have been engineered to target neurological disorders such as Alzheimer's disease[2]. These derivatives exhibit exceptional binding affinity (
Ki
< 1 nM) and strong agonist activity at muscarinic M1 and M4 receptors, with the degree of activity heavily dependent on the length of the linking alkyl group[2].
SHP2 Inhibition: Beyond the CNS, benzo[c][1,2,5]thiadiazole derivatives have emerged as potent inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncogenic target. Scaffold-hopping strategies have yielded compounds (e.g., Compound 11g) with an
IC50
of 2.11 μM and a 25-fold selectivity over PTP1B[3].
P2X7 receptor modulation by 1,2,5-thiadiazole derivatives.
Pharmacological Profile of 1,3,4-Thiadiazole Derivatives
In contrast to the 1,2,5-isomer, the 1,3,4-thiadiazole ring is highly susceptible to nucleophilic substitution at the 2' and 5' positions[4]. This reactivity allows for the rapid generation of diverse libraries. The toxophoric -N=C-S- linkage is a known driver of broad-spectrum biological activity, making this scaffold a staple in antimicrobial and oncology research[5].
Enzyme Inhibition (hMAO-B): Substituted 1,3,4-thiadiazoles act as potent, selective inhibitors of human monoamine oxidase B (hMAO-B). For instance, specific triazole-thiadiazole conjugates (e.g., Compound 26) exhibit an
IC50
of 2.51 μM, showing promise for Parkinson's disease management[4].
Anticancer Activity: The 1,3,4-thiadiazole nucleus is highly effective in disrupting tumor proliferation. 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated significant antiproliferative activity, with an
ID50
two times lower than cisplatin in human rectal (SW707) and breast (T47D) cancer cell lines[6].
Antimicrobial & Antitubercular: N,N-disubstituted piperazine derivatives containing a 1,3,4-thiadiazole ring show robust inhibition against multidrug-resistant tuberculosis (MDR-TB) and various fungal strains[7].
Quantitative Data Comparison
The following table summarizes the experimental performance of both scaffolds across various pharmacological targets.
To ensure scientific integrity, the protocols used to evaluate these compounds must include internal controls to rule out false positives. Below are the standard operating procedures for validating the primary targets of these scaffolds.
Causality Principle: To validate P2X7 antagonism, we measure the downstream inhibition of IL-1β release in macrophages stimulated by extracellular ATP. A parallel Lactate Dehydrogenase (LDH) assay is mandatory to ensure the reduction in IL-1β is due to receptor antagonism, not compound-induced cytotoxicity.
Cell Priming: Seed THP-1 derived macrophages in a 96-well plate. Prime cells with Lipopolysaccharide (LPS, 1 μg/mL) for 4 hours at 37°C to induce pro-IL-1β accumulation.
Compound Incubation: Wash cells and pre-incubate with 1,2,5-thiadiazole-3-carbohydrazide derivatives (0.1–10 μM) for 30 minutes.
Receptor Activation: Stimulate cells with 3 mM ATP for 45 minutes to activate the P2X7 receptor and trigger the NLRP3 inflammasome.
Quantification: Collect the supernatant. Quantify mature IL-1β secretion using a standard ELISA kit.
Self-Validation (LDH Assay): Perform an LDH release assay on an aliquot of the same supernatant. If LDH levels are elevated compared to the vehicle control, the compound is cytotoxic, and the IL-1β reduction is a false positive.
Causality Principle: Kynuramine is utilized as a non-fluorescent substrate. When hMAO-B oxidizes kynuramine, it produces 4-hydroxyquinoline, a highly fluorescent product. Because highly conjugated 1,3,4-thiadiazoles can auto-fluoresce, a "no-enzyme" background control is critical.
Preparation: Dissolve 1,3,4-thiadiazole derivatives in DMSO, then dilute in 0.1 M potassium phosphate buffer (pH 7.4) to achieve final concentrations of 0.1–100 μM.
Incubation: Combine the inhibitor, recombinant hMAO-B enzyme, and 50 μM kynuramine in a black 96-well microplate. Incubate at 37°C for 30 minutes.
Termination: Stop the enzymatic reaction by adding 2N NaOH (which also enhances the fluorescence of the 4-hydroxyquinoline product).
Self-Validation: Run a parallel assay containing the thiadiazole compound and substrate without the hMAO-B enzyme. Subtract this background fluorescence from the experimental wells to correct for compound auto-fluorescence.
Step-by-step fluorometric assay workflow for hMAO-B inhibition.
Conclusion
The selection between 1,2,5-thiadiazole and 1,3,4-thiadiazole scaffolds should be driven by the target's microenvironment. 1,2,5-Thiadiazole-3-carbohydrazide and its derivatives are unparalleled when designing CNS-penetrant modulators (like P2X7 antagonists or Muscarinic agonists) due to their symmetrical, pyridine-like electronics[1][2]. Conversely, the 1,3,4-thiadiazole scaffold is the premier choice for designing robust enzyme inhibitors and antimicrobial agents, leveraging its high reactivity at the 2 and 5 positions to anchor firmly within diverse active sites[4][7].
References
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives
Source: japsonline.com
URL:[Link]
Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review
Source: tandfonline.com
URL:[Link]
A mini review on thiadiazole compounds and their pharmacological interest
Source: oaji.net
URL:[Link]
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI
Source: mdpi.com
URL:[Link]
Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists
Source: nih.gov
URL:[Link]
Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors
Source: nih.gov
URL:[Link]
Navigating the Bioactive Landscape of Thiadiazole Analogs: A Comparative Guide for Drug Discovery Professionals
A Note on the Landscape of Thiadiazole Research: Initial exploration for a comprehensive guide on the biological activity of 1,2,5-thiadiazole-3-carbohydrazide analogs revealed a limited volume of publicly available, com...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Landscape of Thiadiazole Research:
Initial exploration for a comprehensive guide on the biological activity of 1,2,5-thiadiazole-3-carbohydrazide analogs revealed a limited volume of publicly available, comparative experimental data for this specific scaffold. To provide a robust and data-driven resource in line with the principles of scientific integrity, this guide will instead focus on a closely related and more extensively researched class of compounds: 1,3,4-thiadiazole-2-carbohydrazide analogs . The 1,3,4-thiadiazole core is a well-established pharmacophore, and its carbohydrazide derivatives have been the subject of numerous studies, offering a wealth of data for a meaningful comparative analysis of their biological activities. This allows us to delve into structure-activity relationships and experimental methodologies with the depth and rigor required for a guide of this nature.
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and a vast array of investigational agents. Its appeal stems from its metabolic stability, its ability to participate in hydrogen bonding and other non-covalent interactions, and its role as a bioisostere for other functional groups. The incorporation of a carbohydrazide moiety at the 2-position provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of analogs, typically through the formation of Schiff bases or other derivatives. These modifications have been shown to profoundly influence the biological activity of the parent compound, leading to a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and enzyme inhibitory activities.
This guide will provide a comparative analysis of the biological activities of various 1,2,5-thiadiazole-3-carbohydrazide analogs, drawing upon key findings from the scientific literature. We will explore the structure-activity relationships that govern their efficacy and provide an overview of the experimental protocols used to evaluate their biological potential.
Core Structure and General Synthetic Strategy
The foundational molecule for the analogs discussed in this guide is 1,3,4-thiadiazole-2-carbohydrazide. The general synthetic approach to its derivatives, particularly Schiff bases, is outlined below.
Figure 2: Workflow for the broth microdilution assay to determine MIC.
Causality Behind Experimental Choices:
96-well plate format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Standardized microbial suspension: Ensures that the results are consistent and comparable across different experiments. The inoculum density is critical as a higher density may require a higher concentration of the antimicrobial agent for inhibition.
Viability indicator: Provides a clear and objective endpoint for determining microbial growth, reducing subjective interpretation of turbidity. Resazurin is a popular choice as it is a colorimetric indicator of cell viability.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Figure 3: Workflow for the MTT assay to determine IC50 values.
Causality Behind Experimental Choices:
Overnight cell adherence: Allows the cells to recover from the stress of seeding and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.
MTT reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Solubilization step: The formazan crystals are insoluble in aqueous media and must be dissolved in a solvent like DMSO to allow for accurate spectrophotometric quantification.
Conclusion
The 1,3,4-thiadiazole-2-carbohydrazide scaffold represents a highly versatile platform for the development of novel therapeutic agents. Through systematic structural modifications, particularly at the hydrazide nitrogen, analogs with potent and selective antimicrobial and anticancer activities can be generated. The divergent structure-activity relationships for these two therapeutic areas suggest that different molecular targets are involved, offering exciting opportunities for further investigation and optimization. The experimental protocols detailed in this guide provide a solid foundation for the reliable and reproducible biological evaluation of these promising compounds, paving the way for the discovery of new drug candidates.
Validation
Mass Spectrometry Validation and Fragmentation Pattern of 1,2,5-Thiadiazole-3-carbohydrazide: A Comparative Guide
Introduction & Structural Context As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heterocyclic building blocks. 1,2,5-Thiadiazole-3-carbohydrazide is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heterocyclic building blocks. 1,2,5-Thiadiazole-3-carbohydrazide is a highly valuable intermediate in the synthesis of advanced therapeutics, including P2X7 receptor modulators and beta-blocker analogs[1]. However, its structural similarity to positional isomers—such as 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives—necessitates rigorous analytical validation. Isomeric impurities can drastically alter the pharmacological efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).
This guide provides an objective, data-driven comparison of the mass spectrometry (MS) performance of 1,2,5-thiadiazole-3-carbohydrazide against its structural alternatives. By detailing the mechanistic causality behind its fragmentation and establishing a self-validating experimental protocol, this document serves as an authoritative reference for drug development professionals.
Comparative Fragmentation Profiling: 1,2,5- vs. 1,2,3- and 1,3,4-Thiadiazoles
To establish a robust analytical method, we must first understand how the position of the heteroatoms within the thiadiazole ring dictates stability under collision-induced dissociation (CID).
1,2,3-Thiadiazoles: These isomers are analytically notorious for the rapid, highly favorable elimination of a neutral nitrogen molecule (N₂, -28 Da) directly from the molecular ion, often yielding a thiirene radical cation or an isothiazole-like fragment[2]. This N₂ loss occurs prior to the fragmentation of side-chain substituents[3].
1,2,5-Thiadiazoles: In 1,2,5-thiadiazole-3-carbohydrazide, the nitrogen atoms are separated by a sulfur atom and the carbon backbone. This structural arrangement prevents the facile loss of N₂. Instead, fragmentation is initiated at the highly labile carbohydrazide side chain, followed by higher-energy ring cleavage[4].
Quantitative Data Comparison
The following table summarizes the expected diagnostic ions when analyzing these isomers via positive Electrospray Ionization (ESI+), assuming a precursor ion
[M+H]+
at m/z 145.15.
Compound
Isomer Type
Precursor Ion
[M+H]+
Primary Neutral Loss
Key Diagnostic Product Ions (m/z)
1,2,5-Thiadiazole-3-carbohydrazide
1,2,5-Thiadiazole
145.15
N₂H₄ (-32 Da)
113.10 , 128.13, 86.09, 59.05
1,2,3-Thiadiazole-4-carbohydrazide
1,2,3-Thiadiazole
145.15
N₂ (-28 Da)
117.15 , 85.10, 58.05
1,3,4-Thiadiazole-2-carbohydrazide
1,3,4-Thiadiazole
145.15
NH₃ (-17 Da)
128.13 , 100.10, 60.02
Mechanistic Causality in Fragmentation
The fragmentation cascade is fundamentally dictated by the site of protonation. In ESI+, the terminal amine of the carbohydrazide moiety (-CONHNH₂) acts as the most basic site, localizing the charge and directing subsequent bond cleavages.
Hydrazide Elimination (m/z 113): Cleavage of the C-N bond results in the loss of neutral hydrazine (N₂H₄, -32 Da), generating a highly stable acylium ion at m/z 113. This serves as the primary quantifier transition due to its exceptional signal-to-noise ratio.
Ammonia Loss (m/z 128): A competing, lower-energy pathway involves the loss of ammonia (NH₃, -17 Da) from the terminal amine, forming an isocyanate-like intermediate.
Ring Cleavage (m/z 86 & 59): At elevated collision energies, the loss of the entire carbohydrazide group (-59 Da) leaves the intact thiadiazole ring (m/z 86). Subsequent retro-cycloaddition or S-N bond fission of the 1,2,5-thiadiazole ring expels HCN (-27 Da), yielding m/z 59.
Mechanistic MS/MS fragmentation pathway of 1,2,5-Thiadiazole-3-carbohydrazide [M+H]+.
Validated LC-ESI-MS/MS Experimental Protocol
A trustworthy analytical method must function as a self-validating system. This protocol inherently controls for matrix effects, ionization suppression, and false positives through orthogonal checks (retention time locking + exact mass + MRM ratios).
Step-by-Step Methodology:
Step 1: Sample Preparation
Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 10 ng/mL.
Causality: Formic acid acts as both an ion-pairing agent and a proton source. It ensures the terminal hydrazide nitrogen is fully protonated in solution, stabilizing the precursor ion
[M+H]+
and preventing peak tailing on the stationary phase.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
Causality: The highly polar nature of the carbohydrazide group results in poor retention on standard C18 columns without acidic modifiers. The gradient ensures the analyte focuses at the head of the column before eluting as a sharp, symmetrical peak.
Step 3: ESI-MS/MS Acquisition
Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature strictly to 350°C.
Causality: Desolvation temperature must be carefully optimized. Carbohydrazides are thermally labile; excessive heat (>400°C) causes in-source fragmentation (premature loss of NH₃), drastically reducing the abundance of the intact m/z 145.15 precursor ion.
Step 4: MRM Transition Optimization
Action: Monitor the quantifier transition m/z 145.15 → 113.10 (Collision Energy: 15 eV) and the qualifier transition m/z 145.15 → 86.09 (Collision Energy: 25 eV).
Causality: Lower CE (15 eV) is required to preserve the acylium ion intermediate. Higher CE (25 eV) is necessary to drive the cleavage of the robust C-C bond linking the thiadiazole ring to the carbonyl group.
Self-validating LC-ESI-MS/MS experimental workflow for thiadiazole analysis.
Data Interpretation and Isotopic Validation
To ensure absolute trustworthiness, the MS data must be cross-referenced with the theoretical isotopic distribution. The 1,2,5-thiadiazole ring contains a sulfur atom, which naturally exists as the ³⁴S isotope at an abundance of approximately 4.2%.
A valid MS1 spectrum for 1,2,5-thiadiazole-3-carbohydrazide must exhibit an
[M+H+2]+
peak at m/z 147.15 with exactly ~4.5% relative intensity compared to the monoisotopic peak. The absence or distortion of this M+2 signature immediately invalidates the structural assignment and indicates potential isobaric interference.
References
Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Taylor & Francis Online. 4
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Semantic Scholar. 2
Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. Benchchem. 3
US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents. 1
A Comparative Guide to Carbohydrazide Linkers in Bioconjugation: The Case for 1,2,5-Thiadiazole-3-carbohydrazide
In modern drug development—particularly in the engineering of Antibody-Drug Conjugates (ADCs) and dynamic covalent polymer networks—the selection of a bioconjugation linker is a critical determinant of pharmacokinetic st...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development—particularly in the engineering of Antibody-Drug Conjugates (ADCs) and dynamic covalent polymer networks—the selection of a bioconjugation linker is a critical determinant of pharmacokinetic stability and controlled payload release. Hydrazone linkages, formed via the condensation of a hydrazide with an aldehyde or ketone, are a staple in this arena. However, the inherent instability of simple aliphatic hydrazones in systemic circulation has driven the field toward more sophisticated heteroaromatic architectures.
As an Application Scientist, I frequently evaluate the macroscopic impacts of molecular-level linker modifications. This guide objectively compares 1,2,5-Thiadiazole-3-carbohydrazide against traditional alternatives like Adipic Dihydrazide (ADH) and Furan-2-carbohydrazide. By analyzing the causality between their electronic properties and conjugation performance, we provide a framework for selecting the optimal linker for your therapeutic or material science application.
Mechanistic Causality: The Electronic Influence of the Thiadiazole Core
The fundamental challenge with hydrazone linkers is balancing systemic stability (pH 7.4) with triggered release in the acidic tumor microenvironment or endolysosomal compartments (pH 4.5–5.5). The core structure of the carbohydrazide dictates this balance through inductive and resonance effects.
Aliphatic Carbohydrazides (e.g., Adipic Dihydrazide - ADH): Aliphatic linkers are highly nucleophilic, leading to rapid conjugation kinetics. However, the resulting aliphatic hydrazones are highly susceptible to premature hydrolysis. This limits their utility in targeted delivery where systemic circulation time is prolonged, as the lack of electronic stabilization allows rapid water attack on the imine carbon[1].
1,2,5-Thiadiazole-3-carbohydrazide: The 1,2,5-thiadiazole ring is a strongly electron-withdrawing heteroaromatic system. By pulling electron density away from the carbohydrazide moiety, it lowers the pKa of the conjugate acid. This inductive effect stabilizes the resulting hydrazone against hydrolysis at physiological pH. This principle mirrors the design of successful clinical ADCs like inotuzumab ozogamicin (Besponsa), which utilizes a sterically and electronically stabilized carbohydrazone linker to prevent premature payload release in the bloodstream[2]. Furthermore, thiadiazole-based hydrazones have demonstrated privileged structural characteristics in antimicrobial and anticancer drug design, offering enhanced target binding through hydrogen bonding and metal chelation[3].
Furan-2-carbohydrazide: Serves as a middle ground. It provides some aromatic stabilization through conjugation but lacks the intense electron-withdrawing capacity of the thiadiazole nitrogen/sulfur network[1].
Quantitative Performance Comparison
To objectively evaluate these linkers, we must look at how their molecular properties translate into macroscopic experimental variables. The table below summarizes the comparative performance of these three distinct linker classes.
Linker Class
Representative Compound
Relative Nucleophilicity
Hydrazone Stability (pH 7.4)
Acid-Labile Release (pH 5.0)
Intrinsic UV-Vis Traceability
Heteroaromatic
1,2,5-Thiadiazole-3-carbohydrazide
Low
Excellent
Slow / Controlled
Yes (~270 nm)
Aromatic
Furan-2-carbohydrazide
Moderate
Good
Moderate
Yes (~250 nm)
Aliphatic
Adipic Dihydrazide (ADH)
High
Poor (Prone to hydrolysis)
Rapid
No
Visualizing the Conjugation Logic
Selecting the correct linker requires mapping the biochemical requirements of the payload to the chemical kinetics of the carbohydrazide.
Decision matrix for selecting carbohydrazide linkers based on stability and release requirements.
Experimental Protocols: Self-Validating Workflow for Thiadiazole Conjugation
When substituting an aliphatic linker with 1,2,5-Thiadiazole-3-carbohydrazide, the conjugation protocol must be adapted to account for its reduced nucleophilicity. The following self-validating protocol details the conjugation of the thiadiazole linker to a periodate-oxidized glycoprotein.
Why is this a self-validating system? Unlike ADH, which requires secondary colorimetric assays (e.g., TNBS) that are prone to false positives from unreacted label, the thiadiazole ring acts as an intrinsic chromophore. The Degree of Modification (DoM) can be directly quantified via UV-Vis spectroscopy or tracked via counterion measurement, creating a closed-loop validation system without destructive derivatization[1].
Step-by-Step Methodology
Step 1: Substrate Oxidation
Dissolve the target glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) at a concentration of 5 mg/mL.
Add sodium periodate (
NaIO4
) to a final concentration of 10 mM. Protect from light and incubate at 4°C for 30 minutes.
Causality Check: The reaction is kept brief and cold to restrict oxidation strictly to vicinal diols (e.g., sialic acid residues), preventing the cleavage of the protein backbone.
Step 2: Quenching and Buffer Exchange
Quench the unreacted periodate by adding glycerol to a final concentration of 5% (v/v) and incubate for 15 minutes.
Perform a buffer exchange using a 10 kDa MWCO centrifugal filter into 0.1 M sodium acetate buffer (pH 5.0).
Causality Check: Complete removal of periodate is mandatory. Residual oxidants will degrade the electron-rich sulfur atom in the 1,2,5-thiadiazole ring during the next step.
Step 3: pH-Catalyzed Conjugation
Prepare a 100 mM stock of 1,2,5-Thiadiazole-3-carbohydrazide in DMSO.
Add the linker to the oxidized protein solution to achieve a 50 molar excess relative to the estimated aldehyde content.
Incubate at room temperature for 12–16 hours under gentle agitation.
Causality Check: Because the thiadiazole ring withdraws electron density, the terminal amine is significantly less nucleophilic than that of ADH. Therefore, the reaction buffer must be maintained strictly at pH 5.0. This optimally protonates the target aldehydes to increase their electrophilicity without fully protonating the hydrazide, accelerating the rate-determining dehydration step of hydrazone formation.
Step 4: Self-Validation & Quantification
Remove unreacted linker via size exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
Measure the absorbance of the purified conjugate at 270 nm (the characteristic
λmax
of the thiadiazole core).
Calculate the Degree of Modification (DoM) using the molar extinction coefficient of 1,2,5-Thiadiazole-3-carbohydrazide, cross-referencing protein concentration via a BCA assay.
References
Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates
ChemRxiv
2
Quantitative Assessment of Chemical Modifications of Macromolecules through Counterion Measurement
Chemistry of Materials - ACS Publications
1
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives
MDPI
3
Personal protective equipment for handling 1,2,5-Thiadiazole-3-carbohydrazide
Comprehensive Safety and Operational Guide: Handling 1,2,5-Thiadiazole-3-carbohydrazide 1,2,5-Thiadiazole-3-carbohydrazide (CAS: 62438-04-4) is a highly reactive building block utilized extensively in organic synthesis a...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 1,2,5-Thiadiazole-3-carbohydrazide
1,2,5-Thiadiazole-3-carbohydrazide (CAS: 62438-04-4) is a highly reactive building block utilized extensively in organic synthesis and the development of pharmaceutical active pharmaceutical ingredients (APIs), including P2X7 receptor modulators[1]. While highly valuable, the molecular architecture of this compound—combining an energy-dense thiadiazole ring with a nucleophilic carbohydrazide moiety—presents multifaceted handling risks, ranging from severe dermal sensitization to explosive thermal decomposition[2][3].
This guide provides drug development professionals with a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this compound.
Mechanistic Hazard Profile
To handle this chemical safely, researchers must understand the "why" behind its reactivity:
Thermal & Friction Sensitivity: The thiadiazole ring is inherently energy-dense. When subjected to high heat, sudden shock, or aggressive friction, the energy barrier for ring cleavage can be breached, leading to explosive decomposition[3].
Combustible Dust Generation: Carbohydrazide powders are prone to forming explosive mixtures when dispersed in the air[4][5]. In a dry laboratory environment, a simple electrostatic discharge can act as an ignition source.
Dermal Sensitization & Systemic Toxicity: The hydrazine-derived moiety is a potent nucleophile. It readily reacts with skin proteins, leading to severe allergic contact dermatitis, and can cause systemic toxicity if ingested or inhaled[2][6].
Quantitative Safety & PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling dual-threat compounds. The following table summarizes the quantitative safety thresholds and required PPE.
Safety Category
Quantitative Specification
Causality / Operational Rationale
Fume Hood Velocity
>100 fpm (feet per minute)
Ensures active containment of combustible and toxic dusts, preventing respiratory exposure[2][5].
Hand Protection
Outer: ≥8 mil NitrileInner: 4 mil Nitrile
Hydrazide derivatives can penetrate thin barriers over time. Double-gloving creates a self-validating breach detection system (if the outer glove tears, the inner remains intact)[2].
Thermal Limits
Processing Temp < 50°C
Prevents breaching the activation energy barrier for thiadiazole ring explosive decomposition during initial mixing[3].
Respiratory
N95/P100 Particulate Respirator
Blocks the inhalation of highly sensitizing particulate matter (filters particles <5 microns)[2][7].
Eye/Face
ANSI Z87.1 Goggles + Face Shield
Protects against airborne reactive dust and potential micro-explosions triggered by accidental friction[3].
Body
Flame-Resistant (FR) , Anti-Static Coat
Mitigates the risk of combustible dust ignition resulting from electrostatic discharge[4][5].
Operational Workflow & Handling Protocols
The following step-by-step methodology incorporates self-validating checks to ensure continuous safety during chemical handling.
Step 1: Environmental Preparation & Validation
Action: Conduct all operations exclusively within a certified chemical fume hood cleared of all incompatible materials, especially strong oxidizing agents[2][8].
Self-Validation: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. A continuous inward flutter visually validates active containment and adequate face velocity before you open the chemical container.
Step 2: Anti-Static Material Transfer
Action: Use grounded, anti-static spatulas (e.g., conductive polymer or grounded stainless steel) to transfer the powder. Never use aggressive scraping or grinding motions against the sides of glass vials.
Rationale: Eliminating friction and static shock prevents localized thermal decomposition of the thiadiazole ring and prevents the ignition of localized dust clouds[3][4].
Step 3: Chemical Processing & Temperature Control
Action: Dissolve the compound in appropriate solvents under an inert atmosphere (Nitrogen or Argon). Maintain reaction temperatures strictly below 50°C during the initial dissolution phase.
Rationale: Inerting the headspace displaces oxygen, effectively neutralizing the combustible dust hazard[5].
Step 4: Decontamination & Doffing
Action: Wipe down all spatulas, balances, and hood surfaces with a damp, solvent-compatible cloth before removing your PPE.
Rationale: Wet-wiping traps residual particulates and prevents the aerosolization of the powder, ensuring the workspace is definitively safe for the next operator[9].
Emergency Response & Disposal Plans
Spill Response: Never sweep dry 1,2,5-Thiadiazole-3-carbohydrazide powder. Immediately cover the spill with a damp absorbent pad to suppress dust generation[9]. Collect the material using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container.
Waste Disposal: This compound is highly toxic to aquatic life with long-lasting ecological effects[2][6]. Never dispose of solutions down the drain. Segregate all solid waste and liquid washings into dedicated "Halogenated/Sulfur-containing Organic Waste" containers for high-temperature incineration by a certified environmental facility.
Safe Handling Workflow Visualization
Step-by-step operational workflow for the safe handling of 1,2,5-Thiadiazole-3-carbohydrazide.
References
[1] Title: US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents
Source: google.com
URL:
[2] Title: Carbohydrazide - AK Scientific, Inc.
Source: aksci.com
URL:
[4] Title: Carbohydrazide: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA
Source: scbt.com
URL: